molecular formula C5H5ClF2O2 B1333724 1-Chloro-1,1-difluoropentane-2,4-dione CAS No. 2375-76-0

1-Chloro-1,1-difluoropentane-2,4-dione

Cat. No.: B1333724
CAS No.: 2375-76-0
M. Wt: 170.54 g/mol
InChI Key: ZPBKLXPYUKILDE-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoropentane-2,4-dione is a useful research compound. Its molecular formula is C5H5ClF2O2 and its molecular weight is 170.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1-difluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKLXPYUKILDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371401
Record name 1-chloro-1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375-76-0
Record name 1-chloro-1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of 1-Chloro-1,1-difluoropentane-2,4-dione

[1]

Executive Summary

1-Chloro-1,1-difluoropentane-2,4-dione (CAS: 41739-23-5), often referred to as chlorodifluoroacetylacetone, represents a critical class of halogenated

1

Molecular Architecture & Electronic Dynamics

The reactivity of this compound is governed by the electron-withdrawing nature of the chlorodifluoromethyl (


Keto-Enol Tautomerism

In solution, the molecule exists in a dynamic equilibrium between the diketo and enol forms. The enol tautomer is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen, forming a six-membered chelate ring.

  • Diketo Form:

    
    
    
  • Enol Form:

    
     (Major isomer due to EWG stabilization)
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium favoring the enol form due to the electron-withdrawing influence of the

TautomerismDiketoDiketo Form(Less Stable)EnolEnol Form(Stabilized by H-Bond)Diketo->EnolTautomerization(Fast Exchange)EWGCF2Cl Group(Inductive Effect)EWG->EnolStabilizes

Figure 1: Tautomeric equilibrium shifting toward the enol form, driven by the inductive effect of the chlorodifluoromethyl group.

Validated Synthetic Methodology

The most robust route for synthesizing this compound is the Claisen condensation of ethyl chlorodifluoroacetate with acetone. This protocol ensures high yield and minimizes the formation of self-condensation byproducts.

Reagents & Stoichiometry[1]
ComponentRoleEquivalenceNotes
Ethyl chlorodifluoroacetate Electrophile1.0 eqSource of

group.[1]
Acetone Nucleophile1.1 eqSlight excess to drive reaction.[1]
Sodium Ethoxide (NaOEt) Base1.1 - 1.2 eqGenerated in situ or solid.[1]
Diethyl Ether / THF SolventN/AAnhydrous conditions essential.[1]
H₂SO₄ (10%) QuenchExcessFor acidification workup.[1]
Step-by-Step Protocol
  • Preparation of Base: In a flame-dried 3-neck flask under Nitrogen (

    
    ), suspend Sodium Ethoxide (NaOEt) in anhydrous diethyl ether. Cool to 0°C.[1]
    
  • Enolate Formation: Add dry acetone dropwise over 15 minutes. Allow stirring for 30 minutes to generate the sodium enolate of acetone.

  • Claisen Condensation: Add Ethyl chlorodifluoroacetate dropwise. The internal temperature must remain <10°C to prevent polymerization.[1]

  • Reaction Phase: Warm the mixture to room temperature and stir for 12–16 hours. The solution will turn yellow/orange, indicating the formation of the

    
    -diketonate salt.
    
  • Workup:

    • Evaporate solvent under reduced pressure.[1][2]

    • Resuspend the solid residue in water.[1]

    • Acidify with 10%

      
       until pH < 2.[1] The product will separate as an oil.[1]
      
    • Extract with ether, dry over

      
      , and concentrate.[1]
      
  • Purification: Distill under reduced pressure to obtain the pure liquid.

Visualization: Synthesis Workflow

SynthesisReactantsReactants:Ethyl Chlorodifluoroacetate+ AcetoneBaseStep 1: Base Activation(NaOEt/Ether, 0°C)Reactants->BaseCondensationStep 2: Claisen Condensation(Formation of Na-Salt)Base->CondensationAcidificationStep 3: Acid Workup(H2SO4, pH < 2)Condensation->AcidificationProductTarget Product:This compoundAcidification->Product

Figure 2: Claisen condensation workflow for the synthesis of the target

1

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR).[1] The

1
AnalysisExpected SignalInterpretation

NMR

-60 to -65 ppm (Singlet/Triplet)
Characteristic shift of

.[1] Distinct from

(-76 ppm).[1]

NMR (Enol)

~14.5 ppm (Broad s, 1H)
Enolic -OH proton (Intramolecular H-bond).[1]

NMR (Vinyl)

~6.0 ppm (s, 1H)
Methine proton (=CH-) of the enol form.[1]

NMR (Methyl)

~2.2 ppm (s, 3H)
Terminal methyl group (

).[1]

Application: Heterocycle Synthesis (Drug Discovery)[1]

The primary utility of this compound lies in its ability to condense with binucleophiles (hydrazines, hydroxylamines) to form 5-membered heterocycles.[1] These motifs are privileged structures in kinase inhibitors and agrochemicals.[1]

Protocol: Synthesis of 3-(Chlorodifluoromethyl)-5-methylpyrazole

Reaction with hydrazine hydrate yields the pyrazole ring.[1][3] The regioselectivity is driven by the hardness of the electrophilic centers; the hydrazine nitrogen attacks the carbonyl adjacent to the methyl group first, followed by cyclization.

  • Dissolution: Dissolve the

    
    -diketone in Ethanol.
    
  • Addition: Add Hydrazine hydrate (1.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 2 hours.

  • Isolation: Remove solvent; recrystallize from Hexane/EtOAc.

Mechanism Note: The

References

  • PubChem. (n.d.).[1][4] this compound (CAS 41739-23-5).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Sloop, J. C., et al. (2023).[1][5] Tautomerism of β-Diketones and β-Thioxoketones.[1][5][6] MDPI Encyclopedia.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Claisen Condensation of Fluorinated Esters.[1] Organic Syntheses Prep.[1] Retrieved from [Link](Note: Generalized reference for the Claisen protocol adapted for fluorinated esters).

An In-depth Technical Guide to the Spectral Data of 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1,1-difluoropentane-2,4-dione, a halogenated β-dicarbonyl compound, presents a unique molecular architecture of significant interest in synthetic chemistry and drug discovery. The presence of a dichlorodifluoromethyl group adjacent to a dicarbonyl moiety imparts distinct physicochemical properties and potential biological activities. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This technical guide provides a comprehensive analysis of the available and predicted spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the interpretation of the spectra, grounded in established spectroscopic principles for halogenated organic compounds.

Chemical Structure and Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₅ClF₂O₂[1]
Molecular Weight 170.54 g/mol [1]
CAS Number 2375-76-0[1]
Canonical SMILES CC(=O)CC(=O)C(F)(F)Cl[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring the mass spectrum of a volatile compound like this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column temperature is programmed to ramp up to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Summary

The following mass spectral data has been reported for this compound:

m/zRelative Intensity
85Top Peak
432nd Highest
693rd Highest

Source: PubChem CID 2736492[1]

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization is expected to be directed by the functional groups present. The β-dicarbonyl system and the halogenated carbon are key features influencing the fragmentation pathways.

  • m/z = 85: This is the base peak and likely corresponds to the [CH₃COCHC(O)]⁺ fragment, resulting from the cleavage of the C-C bond between the carbonyl carbon and the CClF₂ group.

  • m/z = 43: This intense peak is characteristic of the acetyl cation [CH₃CO]⁺, a very stable acylium ion formed by cleavage of the C-C bond between the two carbonyl groups.

  • m/z = 69: This peak can be attributed to the [CF₂Cl]⁺ ion, arising from the cleavage of the bond between the carbonyl carbon and the dichlorodifluoromethyl group.

The molecular ion peak (M⁺) at m/z 170 (for ³⁵Cl) and 172 (for ³⁷Cl) with an approximate 3:1 isotopic ratio would be expected, although it may be of low abundance due to the facile fragmentation of this molecule.

Mass_Fragmentation M+ (m/z 170/172) [C₅H₅ClF₂O₂]⁺ m/z 85 [CH₃COCHC(O)]⁺ M+ (m/z 170/172)->m/z 85 - •CF₂Cl m/z 43 [CH₃CO]⁺ M+ (m/z 170/172)->m/z 43 - •CH₂C(O)CF₂Cl m/z 69 [CF₂Cl]⁺ M+ (m/z 170/172)->m/z 69 - •CH₃COCH₂CO NMR_Assignments cluster_structure This compound cluster_1H Predicted ¹H NMR cluster_13C Predicted ¹³C NMR cluster_19F Predicted ¹⁹F NMR Structure CH₃ - C(=O) - CH₂ - C(=O) - C(F)₂Cl H_Me ~2.2 ppm (s, 3H) H_CH2 ~4.0 ppm (s, 2H) C_Me ~30 ppm C_CH2 ~55 ppm C_CO_Me ~200 ppm C_CO_CH2 ~195 ppm C_CF2Cl ~120 ppm (t) F_CF2Cl ~ -60 to -80 ppm (s)

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: Gas-Phase FTIR

The vapor-phase IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

  • Sample Introduction: A small amount of the liquid sample is injected into an evacuated and heated gas cell.

  • Data Acquisition: The IR beam is passed through the gas cell, and the interferogram is recorded.

  • Transformation: A Fourier transform is applied to the interferogram to obtain the IR spectrum (transmittance or absorbance vs. wavenumber).

Data Summary and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O, C-H, C-F, and C-Cl bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2900-3000MediumC-H stretching (methyl and methylene)
~ 1720-1750StrongC=O stretching (asymmetric and symmetric)
~ 1100-1300StrongC-F stretching
~ 700-800MediumC-Cl stretching

The presence of two carbonyl groups in a β-dicarbonyl system often leads to a splitting of the C=O stretching band into two distinct peaks due to symmetric and asymmetric stretching vibrations. The strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds. [2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as structurally informative as MS, NMR, or IR for this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. β-dicarbonyl compounds typically exhibit a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The presence of the halogen atoms may cause a slight bathochromic (red) shift of these absorption maxima.

Conclusion

The spectral data for this compound, both available and predicted, provide a detailed picture of its molecular structure. The mass spectrum reveals characteristic fragmentation patterns dominated by the acetyl and chlorodifluoromethyl cations. The infrared spectrum confirms the presence of the key functional groups. While experimental NMR data is currently unavailable, the predicted spectra offer a valuable guide for its identification and characterization. This comprehensive spectral analysis is essential for any researcher working with this intriguing halogenated β-dicarbonyl compound.

References

  • PubChem. 1,1-Difluoropentane-2,4-dione. [Link].

  • NIST. 1-Chloro-1,1-difluoroacetylacetone. [Link].

  • ACS Publications. Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. [Link].

  • PubChem. This compound. [Link].

  • PubChem. 1-Chloro-1,1-difluoropentan-2-ol. [Link].

  • ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. [Link].

  • Spectroscopy Online. Halogenated Organic Compounds. [Link].

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link].

  • Google Patents. Synthesis of 1-chloro-1, 1-difluoroethane. .

Sources

Potential research applications of 1-Chloro-1,1-difluoropentane-2,4-dione

Technical Guide: Research Utilities of this compound ( -acac)[1]

Executive Summary

This compound (CAS: 2375-76-0), often referred to as chlorodifluoroacetylacetone (


123

14

This guide outlines the compound's utility as a linchpin for heterocyclic synthesis , a ligand for volatile metal complexes , and a bioisosteric scaffold in medicinal chemistry.[1][4] The presence of the chlorodifluoromethyl group (


4

Chemical Profile & Tautomeric Equilibrium[1][4]

Structural Analysis

The molecule consists of a pentane-2,4-dione backbone terminated by a chlorodifluoromethyl group.[1] The electron-withdrawing nature of the



1
  • IUPAC Name: this compound[1][5][6][7]

  • Molecular Formula:

    
    [1][2][4][5][6]
    
  • Molecular Weight: 170.54 g/mol [1][4][5][6]

  • Key Moiety: Chlorodifluoromethyl (

    
    ) – A lipophilic, metabolically stable pharmacophore.[1][4]
    
Tautomerism

Like most


114

Tautomerismcluster_0Tautomeric EquilibriumKetoKeto Form(Less Stable)EnolEnol Form(Stabilized by H-bond)Keto->Enol  Fast  CF2ClCF2Cl Group(Electron Withdrawing)CF2Cl->EnolStabilizes

Figure 1: The electron-withdrawing CF2Cl group shifts the equilibrium toward the enol form, enhancing ligand stability.[1][4]

Core Application: Heterocyclic Synthesis

The primary utility of

1,3-dielectrophile14
Pyrazole Synthesis (The Knorr Reaction)

Reaction with hydrazines yields 3-(chlorodifluoromethyl)pyrazoles.[1][4] These motifs are highly valued in agrochemistry (fungicides) and pharmaceutical oncology pipelines (kinase inhibitors).[1][4]

Regioselectivity: The reaction with substituted hydrazines (

  • 3-(

    
    )-5-methyl-1-R-pyrazole  (Target A)
    
  • 5-(

    
    )-3-methyl-1-R-pyrazole  (Target B)
    

Mechanistically, the hydrazine

4

1414
Pyrimidine Synthesis

Condensation with amidines, urea, or thiourea yields functionalized pyrimidines.[1][4] The

HeterocycleSynthesiscluster_reagentsNucleophilic Partnerscluster_productsTarget ScaffoldsDioneThis compoundHydrazineHydrazines(R-NH-NH2)Dione->HydrazineAmidineAmidines(R-C(=NH)NH2)Dione->AmidineHydroxylamineHydroxylamine(NH2OH)Dione->HydroxylaminePyrazole3-(CF2Cl)-Pyrazoles(Kinase Inhibitors)Hydrazine->Pyrazole- 2 H2ORegioselective CyclizationPyrimidine4-(CF2Cl)-Pyrimidines(Antivirals)Amidine->Pyrimidine- 2 H2OBase CatalyzedIsoxazole3-(CF2Cl)-Isoxazoles(Agrochemicals)Hydroxylamine->Isoxazole- 2 H2O

Figure 2: Synthetic divergence from the CF2Cl-acac scaffold.[1]

Experimental Protocol: Synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

This protocol is adapted for research-grade synthesis and emphasizes safety due to the fluorinated intermediates.

Materials
  • This compound (1.0 eq)[1]

  • Hydrazine monohydrate (1.1 eq)[1][4]

  • Ethanol (Absolute)[1][4]

  • Sulfuric acid (Catalytic, optional for rate enhancement)[1][4]

Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine monohydrate (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor consumption of the dione via TLC (20% EtOAc/Hexane).[1][4]

  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).[1][4]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from hexane/ethanol or purify via silica gel flash chromatography.[1][4]
    

Validation Point: The presence of the



1

Advanced Application: Metal Chelation & CVD Precursors

Fluorinated

14
  • Mechanism: The

    
     group reduces intermolecular Van der Waals forces compared to non-fluorinated analogues, increasing volatility.[1][4]
    
  • Advantage: Unlike perfluorinated ligands (e.g., hexafluoroacetylacetone), the

    
     ligand offers a "reactive" halogen.[1][4] In surface science, post-deposition irradiation can cleave the C-Cl bond, allowing for patterning  or surface functionalization  of the deposited metal film.[1][4]
    

Safety & Handling

  • Corrosivity: As a halogenated ketone, the compound can be corrosive to skin and mucous membranes.[1][4]

  • Reactivity: Avoid contact with strong bases prior to controlled reaction, as haloform-type cleavage of the

    
     group can occur, degrading the starting material.[1][4]
    
  • PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.[1][4]

References

  • Synthesis of Fluorinated Heterocycles

    • Title: Synthesis and Identification of new pyrazole
    • Source: ResearchGate / Molecules (2014).[4]

    • Context: General methodology for converting asymmetric

      
      -diketones to pyrazoles.[1][4]
      
    • URL:[Link]

  • Combinatorial Chemistry Applications

    • Title: Combinatorial libraries of peptidomimetic aminothioether acids (WO1998046786A1).[1][4]

    • Source: Google Patents.[1][4]

    • Context: Cites this compound as a specific building block for macrocyclic libraries.[1]

    • URL
  • Vibrational Spectroscopy & Metal Complexes

    • Title: Study of biologically active molecule structure, photodynamics and interactions with water.[1][4]

    • Source: Vilnius University.[1][4]

    • Context: Comparative analysis of acetylacetone, trifluoroacetylacetone, and chlorodifluoroacetylacetone.[1][4][8]

    • URL:[Link][1][4]

  • Chemical Data & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem (CID 2736492).[1][4]

    • Context: Physical properties and safety classifications.[1][4]

    • URL:[Link][1][4]

Methodological & Application

Application Notes and Protocols: 1-Chloro-1,1-difluoropentane-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-chloro-1,1-difluoropentane-2,4-dione as a versatile building block in medicinal chemistry. While direct literature on its extensive use is emerging, its structural motifs—a 1,3-dicarbonyl system and a gem-difluoro group—are of significant interest in drug discovery. This document outlines detailed protocols for the synthesis of key heterocyclic scaffolds, such as pyrazoles and pyrimidines, leveraging the reactivity of the dione functionality. Furthermore, it delves into the strategic incorporation of the chlorodifluoromethyl group to modulate the physicochemical and pharmacological properties of novel drug candidates, including its role as a bioisostere. Safety and handling guidelines for this reactive compound are also presented.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a functionalized pentane derivative featuring a reactive 1,3-dicarbonyl moiety and a chlorodifluoromethyl group. This combination makes it a promising starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The 1,3-dione system is a classical precursor for a variety of heterocycles, while the chlorodifluoromethyl group can serve as a lipophilic hydrogen bond donor and influence the electronic properties of the parent molecule.

Physicochemical and Safety Data

A summary of the key properties and hazard information for this compound is provided below.

PropertyValue
Molecular Formula C₅H₅ClF₂O₂
Molecular Weight 170.54 g/mol
CAS Number 2375-76-0
Appearance Flammable liquid and vapor
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.

Data sourced from PubChem.[1]

Safety Precautions: Due to its flammable and irritant nature, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Synthetic Utility: A Gateway to Fluorinated Heterocycles

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to fluorinated heterocyclic compounds. The 1,3-dicarbonyl moiety readily undergoes condensation reactions with various binucleophiles to form a range of ring systems.

Synthesis of Substituted Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[2][3][4][5][6] The Knorr pyrazole synthesis, a classic reaction between a 1,3-dicarbonyl compound and a hydrazine, provides a direct route to this important scaffold.[7][8]

Reaction Scheme:

G A This compound F Chlorodifluoromethyl-substituted Pyrazole A->F B Hydrazine B->F C Acid Catalyst C->F D Solvent D->F E Heat E->F

Figure 1: General workflow for the synthesis of chlorodifluoromethyl-substituted pyrazoles.

Experimental Protocol: General Procedure for Pyrazole Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired chlorodifluoromethyl-substituted pyrazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used as they are polar protic solvents that can solubilize the reactants and facilitate the condensation reaction.

  • Acid Catalyst: The acid protonates one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Excess Hydrazine: A slight excess of the hydrazine can help to drive the reaction to completion.

Synthesis of Substituted Pyrimidines

Pyrimidines are another critical heterocyclic motif in medicinal chemistry, forming the core of many anticancer and antiviral drugs.[9][10][11] The condensation of a 1,3-dicarbonyl compound with urea or a related derivative is a common method for the synthesis of pyrimidine rings.[12][13][14]

Reaction Scheme:

G A This compound F Chlorodifluoromethyl-substituted Pyrimidine A->F B Urea/Thiourea/Guanidine B->F C Base/Acid Catalyst C->F D Solvent D->F E Heat E->F

Figure 2: General workflow for the synthesis of chlorodifluoromethyl-substituted pyrimidines.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add urea, thiourea, or guanidine hydrochloride (1.0-1.5 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., concentrated hydrochloric acid).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Catalyst: The choice between a base or acid catalyst depends on the specific reactants and desired reaction pathway. A base can deprotonate the urea, increasing its nucleophilicity, while an acid can activate the dicarbonyl compound.

  • Reactant Choice: The use of urea, thiourea, or guanidine will result in pyrimidin-2-one, pyrimidine-2-thione, or 2-aminopyrimidine derivatives, respectively, allowing for further functionalization.

The Role of the Chlorodifluoromethyl Group in Drug Design

The chlorodifluoromethyl (CF₂Cl) group can be considered a bioisostere of other functional groups, offering a unique combination of steric and electronic properties.[15][16][17][18] Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its biological activity, reduce toxicity, or alter its pharmacokinetic profile.[16][17]

Potential Advantages of the CF₂Cl Group:

  • Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic groups, which can affect drug-receptor interactions and solubility.

  • Conformational Control: The steric bulk of the CF₂Cl group can influence the preferred conformation of the molecule, potentially leading to a better fit in a target's binding site.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for the synthesis of novel fluorinated heterocyclic compounds in the field of medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The resulting pyrazole and pyrimidine scaffolds, bearing the unique chlorodifluoromethyl group, are promising candidates for screening in various drug discovery programs. Further research into the reactivity and applications of this compound is warranted and has the potential to yield new classes of pharmacologically active agents.

References

  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Hargreaves, S. L., & Loe, J. C. (1981). Preparation of pyrazoles.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or.... Retrieved from [Link]

  • El-Sayed, R. (n.d.).
  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25.
  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). The oral fluorinated pyrimidines.
  • Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of basic and clinical pharmacy, 7(4), 91.
  • Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic letters, 26(3), 692–696.
  • Pharmacy 180. (n.d.). Fluorinated pyrimidines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Li, P., & Wang, Q. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • RSC Publishing. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(20), 5646-5668.
  • Research and Reviews. (n.d.).
  • Gulea, M. (2010). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 110(3), 1635-1688.
  • CancerNetwork. (2001).
  • ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric.
  • El-Gamal, M. I., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 14(1), 115-132.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3433.
  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health.
  • Li, X., et al. (2024). gem-Difluorobicyclo[2.1.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3701.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • YouTube. (2021, January 31). Let's Talk About … Functional Groups and Bioisosteres. Retrieved from [Link]

  • Skibinska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696.

Sources

Application Note: Mass Spectrometry Profiling of 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the mass spectrometric analysis of 1-Chloro-1,1-difluoropentane-2,4-dione (also known as chlorodifluoroacetylacetone).[1][2] It is designed for researchers in medicinal chemistry, organometallic synthesis, and analytical toxicology.[2]

Abstract & Introduction

This compound (CAS: 2375-76-0) is a critical fluorinated building block used in the synthesis of heterocyclic pharmaceuticals and volatile metal chemical vapor deposition (CVD) precursors.[1][3][4][5][6] Its structure features a unique chlorodifluoromethyl (


) moiety attached to a 

-diketone backbone, imparting distinct volatility and lipophilicity compared to its trifluoro- (TFAA) and non-fluorinated analogs.[1][2]

Accurate mass spectrometric characterization of this molecule is challenging due to its high volatility, keto-enol tautomerism, and the complex isotopic signature of the chlorine-fluorine combination.[2] This guide provides a validated protocol for GC-MS analysis, detailed fragmentation mechanisms, and diagnostic ion tables to ensure precise identification in complex reaction mixtures.[2]

Chemical Properties & Safety

  • IUPAC Name: this compound[1][3][4][5][6][7]

  • Formula:

    
    
    
  • Molecular Weight: 170.54 g/mol [1][2][3][8]

  • Monoisotopic Mass: 169.9946 Da[1][2]

  • Boiling Point: ~132°C (Predicted); Distills at 56–60°C under reduced pressure during synthesis [1].[2]

  • Safety Warning: This compound is a severe irritant and lachrymator.[1][2] Handle in a fume hood. The

    
     group can release HF and HCl upon thermal decomposition.[2]
    

Experimental Protocol

Sample Preparation

Objective: Minimize enol-keto interconversion artifacts and prevent inlet saturation.

  • Solvent Selection: Use Dichloromethane (DCM) or Acetonitrile (LC-MS grade) .[1][2] Avoid Methanol if analyzing for long periods, as hemiacetal formation is possible with activated ketones, though less likely with stable enols.[2]

  • Concentration: Prepare a stock solution at 1 mg/mL (1000 ppm) . Dilute to 10 µg/mL (10 ppm) for GC-MS injection.

  • Vial: Use deactivated glass vials to prevent catalytic degradation of the halogenated tail.[1][2]

GC-MS Instrument Parameters (Agilent 7890/5977 or equivalent)

This method utilizes Electron Ionization (EI) at 70 eV, the industry standard for spectral library matching.[1][2]

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for halogenated volatiles.[1]
Inlet Temp 200°CSufficient to volatilize without thermal degradation of the C-Cl bond.[1][2]
Injection Split 20:1Prevents detector saturation; improves peak shape.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1][2]
Oven Program 40°C (hold 2 min)

10°C/min

200°C
Low initial temp captures the volatile diketone; ramp clears heavier impurities.[1][2]
Transfer Line 230°CPrevents condensation.[1][2]
Source Temp 230°CStandard EI source temperature.[1][2]
Scan Range m/z 35 – 300Captures low mass fragments (

,

) and molecular ion.[1][2]

Results & Discussion: Fragmentation Analysis

Molecular Ion and Isotopic Pattern

The molecular ion (


) appears at m/z 170 .[1][2] Due to the presence of one Chlorine atom, a distinct M+2 peak at m/z 172  is observed with an intensity approximately 32%  of the M+ peak (characteristic 

ratio).[1][2]
Primary Fragmentation Pathways (EI, 70 eV)

The fragmentation is driven by


-cleavage adjacent to the carbonyl groups and the stability of the fluorinated carbocations.[1][2]
  • Base Peak (m/z 85):

    • Identity: This peak is a doublet of two isobaric ions:

      • Ion A:

        
         (m/z 85).[1][2] The chlorodifluoromethyl cation is extremely stable.[1][2]
        
      • Ion B:

        
        . Loss of the halogenated tail leaves the acetylacetone residue 
        
        
        
        (m/z 85).[1][2]
    • Diagnostic: The presence of m/z 87 (isotope of

      
      ) confirms the halogenated fragment contribution.[1][2]
      
  • Acetyl Ion (m/z 43):

    • Identity:

      
      .
      
    • Mechanism:

      
      -cleavage on the non-fluorinated side.[1][2] This is the standard signature for methyl ketones.[1][2]
      
  • Loss of Chlorine (m/z 135):

    • Identity:

      
      .
      
    • Mechanism: Homolytic cleavage of the C-Cl bond yields

      
      .[1][2]
      
  • Rearrangement Peak (m/z 63):

    • Identity:

      
       or 
      
      
      
      .
    • Context: NIST data [2] highlights m/z 63 as a significant peak.[1][2] Given the structure,

      
       suggests migration of Cl to the carbonyl oxygen or deep skeletal scrambling, common in high-energy EI.[2]
      
Diagnostic Ion Table[1][2]
m/zIon IdentityFormulaRelative AbundanceNotes
170


< 10%Molecular ion; check for 3:1 ratio at 170/172.[1][2]
135


MediumLoss of Chlorine radical.[1][2]
85 Base Peak

/

100% Overlap of tail cleavage and head cleavage.
69 Fragment

/

HighCaution:[1][2] 69 is usually

, but in this molecule, it likely represents a skeletal rearrangement (

).[1][2]
43 Acetyl

HighCharacteristic of methyl ketones.[1][2]

Visualizing the Fragmentation Mechanism[1][2]

The following diagram illustrates the competitive ionization pathways. The molecule exists in equilibrium between keto and enol forms, but fragmentation is depicted from the molecular ion.[2]

G M Molecular Ion (M+) [CClF2-CO-CH2-CO-CH3] m/z 170 / 172 Frag_43 Acetyl Cation [CH3-CO]+ m/z 43 M->Frag_43 Alpha Cleavage (Methyl side) Frag_85_Tail Chlorodifluoromethyl Cation [CClF2]+ m/z 85 / 87 M->Frag_85_Tail Alpha Cleavage (Fluoro side) Frag_85_Head Diketo Residue [CH3-CO-CH2-CO]+ m/z 85 M->Frag_85_Head Loss of CClF2 radical Frag_135 Dechlorination [M - Cl]+ m/z 135 M->Frag_135 Loss of Cl radical Frag_63 Rearrangement [COCl]+ m/z 63 M->Frag_63 Skeletal Scrambling

Figure 1: Competitive fragmentation pathways of this compound under 70 eV Electron Ionization.

Analytical Considerations & Troubleshooting

Keto-Enol Tautomerism

-diketones exist as a mixture of keto and enol tautomers.[1][2] The electron-withdrawing 

group strongly stabilizes the enol form via intramolecular hydrogen bonding.[2]
  • Impact on MS: You may observe peak broadening in LC-MS if the tautomers separate on the column.[1] In GC-MS, the high injector temperature usually coalesces these signals, but peak tailing can occur if the glass liner is active.[2]

  • Solution: Use deactivated wool in the GC liner and ensure the column is "UI" (Ultra Inert) grade.[2]

Metal Contamination

This molecule is a potent chelator.[1][2]

  • Artifacts: If the GC inlet contains metal residues (rust, stainless steel active sites), the molecule may form

    
     or 
    
    
    
    complexes in situ.[1][2]
  • Observation: Appearance of high mass peaks (e.g., m/z > 300) corresponding to

    
     or 
    
    
    
    .[1][2]
  • Prevention: Use a glass or quartz inlet liner; avoid metallic needles if possible (or rinse frequently).[1][2]

References

  • Hojo, M., Masuda, R., & Okada, E. (1986).[2][9] Synthesis of Fluorinated β-Diketones. Synthesis , 1986(12), 1013-1014.[2]

  • NIST Mass Spectrometry Data Center.[1][2] this compound Mass Spectrum. PubChem Laboratory Chemical Safety Summary (LCSS) .

  • Lutoshkin, M. A., & Kowalczyk, P. (2021).[2] Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones. Inorganic Chemistry , 60(5), 3291-3304.[2] [2]

  • GuideChem. 1-Chloro-1,1-difluoro-2,4-pentanedione Properties and Spectra.

Sources

Application Notes and Protocols for the Chromatographic Analysis of 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-1,1-difluoropentane-2,4-dione is a halogenated β-diketone with the molecular formula C₅H₅ClF₂O₂ and a molecular weight of 170.54 g/mol [1]. As a member of the fluorinated ketone family, this compound and its analogs are of increasing interest in various fields, including pharmaceuticals and material science, due to the unique chemical properties imparted by the fluorine atoms[2]. The presence of both chlorine and fluorine, along with the reactive dicarbonyl functionality, necessitates robust analytical methods for its quantification and quality control. This document provides detailed application notes and protocols for the chromatographic analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

The inherent chemical characteristics of this compound, particularly its volatility and the presence of halogens, make it amenable to Gas Chromatography (GC). The β-diketone structure also allows for analysis by High-Performance Liquid Chromatography (HPLC), although challenges with peak shape for underivatized β-diketones on conventional stationary phases have been noted[3]. This guide will explore both GC and HPLC methodologies, providing a comprehensive approach to the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₅H₅ClF₂O₂
Molecular Weight170.54 g/mol
IUPAC NameThis compound
SMILESCC(=O)CC(=O)C(F)(F)Cl

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound[4]. The presence of electronegative halogen atoms makes this compound particularly suitable for sensitive detection using specialized detectors.

Rationale for GC Method Selection

The choice of a GC-based method is underpinned by the analyte's volatility. The key decisions in developing a robust GC method revolve around the choice of the capillary column and the detector.

  • Column Selection: A mid-polarity column, such as one containing a cyanopropylphenyl-substituted polysiloxane, is recommended. This provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating halogenated and carbonyl-containing compounds[5].

  • Detector Selection:

    • Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens[4][6]. This makes it an excellent choice for trace-level analysis of this compound.

    • Halogen Specific Detector (XSD™): This detector offers high selectivity for halogenated compounds by combusting the column effluent and measuring the reaction with an alkali metal-sensitized bead[7][8]. It provides excellent signal-to-noise ratios for halogenated analytes.

    • Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, which is invaluable for peak identification and purity assessment[4]. PubChem notes the availability of GC-MS data for this compound, indicating its suitability for this technique[1].

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Start Standard/Sample Dilution Dilute in appropriate solvent (e.g., Ethyl Acetate) Start->Dilution Vial Transfer to GC vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC_System GC System (Inlet, Column, Oven) Autosampler->GC_System Detector Detection (ECD, XSD, or MS) GC_System->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Standard/Sample Dissolution Dissolve in mobile phase (e.g., Acetonitrile/Water) Start->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Vial Transfer to HPLC vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler HPLC_System HPLC System (Pump, Column, Oven) Autosampler->HPLC_System Detector UV Detector HPLC_System->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Sources

Asymmetric synthesis with 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis with 1-Chloro-1,1-difluoropentane-2,4-dione

Executive Summary

This technical guide details the asymmetric utilization of This compound (CDFP) .[1] While the molecule itself is achiral, its unique chlorodifluoromethyl (


) moiety acts as a powerful steric and electronic director in asymmetric transformations.[1] This guide focuses on two high-value pathways: Asymmetric Transfer Hydrogenation (ATH)  via Dynamic Kinetic Resolution (DKR) to generate chiral 

-hydroxy ketones, and Organocatalytic Michael Additions to construct chiral quaternary centers.[1]

The


 group is a critical bioisostere in medicinal chemistry, offering lipophilicity superior to 

while maintaining high metabolic stability.[1] Mastering its stereoselective installation is a key competency for modern drug discovery.[1]
Module 1: Substrate Architecture & Reactivity

This compound (CAS: 2375-76-0) is a non-symmetric


-diketone.[1][2][3] Its reactivity is dominated by the electron-withdrawing nature of the 

group, which significantly acidifies the C3-methylene protons (

, lower than acetylacetone).
1.1 The Tautomeric Equilibrium (Critical for DKR)

Success in asymmetric synthesis depends on understanding the rapid equilibrium between the keto and enol forms.[1] In solution, CDFP exists primarily as an enol stabilized by an intramolecular hydrogen bond.[1]

  • Implication for Synthesis: In Dynamic Kinetic Resolution (DKR), the rapid racemization of the chiral center (C3) in the diketo form is necessary to replenish the faster-reacting enantiomer. The

    
     group accelerates this racemization, making CDFP an ideal substrate for DKR.[1]
    

Tautomerism Diketo Diketo Form (Racemic Mixture) Enol_Z Z-Enol Form (H-Bond Stabilized) Diketo->Enol_Z Fast Tautomerization (Solvent Dependent) Enol_E E-Enol Form (Transient) Enol_Z->Enol_E Isomerization

Figure 1: Tautomeric equilibrium of CDFP. The low barrier between forms facilitates Dynamic Kinetic Resolution.

Module 2: Protocol A - Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (1S, 2S)-1-chloro-1,1-difluoro-4-hydroxypentane-2-one (or the 2,4-diol depending on conditions).[1] Mechanism: Dynamic Kinetic Resolution (DKR).[1][4] Catalyst System: Ru(II)-arene complex with chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]).[1]

2.1 The Logic of DKR

Standard kinetic resolution yields a maximum of 50% of the desired enantiomer.[1] DKR overcomes this by ensuring the rate of racemization (


) is significantly faster than the rate of the slow-reacting enantiomer's reduction (

), but the fast-reacting enantiomer reduces rapidly (

).[1]


The


 group enhances the acidity of the 

-proton, ensuring

is sufficiently high without external base heating.
2.2 Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a Schlenk flask under argon, dissolve the Ru-catalyst (0.5 mol%) in degassed DCM (0.5 M relative to substrate).[1] Stir for 10 min.

  • Substrate Addition: Add CDFP (1.0 eq) via syringe. The solution may turn slightly orange/red.[1]

  • Hydrogen Donor Addition: Cool the reaction to 0°C. Dropwise add the HCOOH/Et3N mixture (2.5 eq).

    • Note: The reaction is exothermic.[1] Maintain temperature <5°C to maximize enantioselectivity (

      
      ).
      
  • Reaction Monitoring: Stir at 25°C for 12–24 hours. Monitor via 19F-NMR (shift from -60 ppm region to -65 ppm region for the alcohol).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -hydroxy ketone is sensitive to acid; use neutral silica or alumina.[1]
    

Expected Results:

  • Yield: >85%

  • Enantiomeric Excess (ee): >94% (S,S)[1]

  • Diastereomeric Ratio (dr): >95:5 (anti)[1]

Module 3: Protocol B - Organocatalytic Michael Addition

Objective: Creation of chiral quaternary carbon centers bearing the


 group.
Mechanism:  Bifunctional Organocatalysis (Takemoto's Catalyst).[1]
Substrate:  CDFP + Nitroolefins (e.g., trans- 

-nitrostyrene).[1]
3.1 Mechanistic Insight

The


 group makes CDFP a "harder" nucleophile than non-fluorinated diketones.[1] A bifunctional thiourea catalyst activates the nitroolefin (via H-bonding) and the enol of CDFP (via the tertiary amine), directing the attack to the Re-face or Si-face.

MichaelAddition Substrate CDFP (Nucleophile) Catalyst Chiral Thiourea (Bifunctional) Substrate->Catalyst Coordination Electrophile Nitroolefin (Electrophile) Electrophile->Catalyst Coordination TransitionState Ternary Complex (Stereocontrol) Catalyst->TransitionState H-Bonding Network Product Chiral Michael Adduct (>90% ee) TransitionState->Product C-C Bond Formation

Figure 2: Workflow for the organocatalytic Michael addition of CDFP.

3.2 Experimental Protocol

Reagents:

  • Substrate: CDFP (1.2 eq)[1]

  • Electrophile: trans-

    
    -nitrostyrene (1.0 eq)[1]
    
  • Catalyst: (R,R)-Takemoto catalyst (10 mol%)[1]

  • Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding).[1]

Step-by-Step Workflow:

  • Setup: Charge a dried vial with the nitroolefin (0.5 mmol) and Takemoto catalyst (0.05 mmol). Dissolve in Toluene (2.0 mL).[1]

  • Addition: Add CDFP (0.6 mmol) at room temperature.

    • Critical: Do not add base.[1] The catalyst amine is sufficient to deprotonate the acidic CDFP.[1]

  • Incubation: Stir at -20°C to 0°C. Lower temperatures increase ee but decrease rate. Typical time: 24–48 hours.[1]

  • Workup: Direct loading onto a silica gel column.

  • Elution: Gradient Hexane:EtOAc (90:10 to 70:30).[1]

Data Summary Table:

ParameterValueNotes
Solvent TolueneBest for H-bonding transition states.[1]
Temp -20°COptimal balance of rate vs. stereocontrol.[1]
Yield 75-90%Dependent on nitroolefin electronics.[1]
ee 88-96%High selectivity due to

bulk.[1]
Module 4: Troubleshooting & Handling

Stability Warning: CDFP is prone to hydration at the C2 carbonyl (adjacent to


).[1] The hydrate is inactive in ATH and Michael additions.[1]
  • Detection: 19F-NMR signal at -75 ppm (hydrate) vs -62 ppm (ketone).[1]

  • Remedy: Distill CDFP over

    
     or store over activated 4Å molecular sieves before use.
    

Safety: The


 group can undergo radical dechlorination under UV light or high temperatures (>150°C).[1] Avoid direct sunlight during storage.[1]
References
  • Noyori, R., et al. (1995).[1][4] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link[1]

  • Ma, J.-A., & Cahard, D. (2004).[1] "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link[1]

  • Tiainen, E., et al. (2022).[1] "Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation." Organic Chemistry Frontiers. Link

  • PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1] Link[1]

  • Ikemoto, T., et al. (2004).[1] "Practical Synthesis of (S)-1,1,1-Trifluoro-2-propanol via Asymmetric Transfer Hydrogenation." Tetrahedron: Asymmetry. (Analogous chemistry reference). Link[1]

Sources

Lack of Documented Catalytic Applications for 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Initial research into the scientific and patent literature has revealed no documented catalytic applications for the compound 1-Chloro-1,1-difluoropentane-2,4-dione. Despite a comprehensive search for its use as a catalyst, ligand in catalysis, or catalytic precursor, no primary or secondary sources supporting such applications were identified.

The primary information available for this compound is confined to chemical databases and supplier inventories. These sources provide basic information regarding its physical and chemical properties, structure, and safety classifications. For instance, PubChem lists its molecular formula as C5H5ClF2O2 and provides its IUPAC name, but does not contain literature references to catalytic activity.[1] Similarly, commercial supplier listings offer the compound for sale, but do not provide application notes related to catalysis.

Searches for related fluorinated compounds and their applications in catalysis also did not yield any connection to this compound. For example, literature on the synthesis of other fluorinated molecules, such as 1-chloro-1,1-difluoroethane, describes various catalytic systems, but none that utilize the specified dione compound.[2] The reactivity of other fluorinated diketones has been explored, but typically as substrates in reactions rather than as catalysts themselves.[3][4]

While there is active research in the field of catalytic difluorination and the use of fluorinated building blocks in synthesis, the specific role of this compound in these areas appears to be undocumented in publicly accessible records.[5]

Given the absence of any verifiable information on its catalytic use, it is not possible to generate the requested detailed application notes, protocols, or mechanistic diagrams. The compound is likely utilized as a chemical intermediate or building block in organic synthesis, rather than as a catalyst. Further research would be required to explore and establish any potential, yet currently unknown, catalytic properties.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Chloro-1,1-difluoropentane-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated β-dicarbonyl compound. My goal is to provide you with not just solutions, but a deeper understanding of the chemical principles governing its behavior, helping you anticipate and mitigate potential side reactions in your experiments.

Section 1: Purity, Stability, and Handling FAQs

This section addresses common issues related to the stability and storage of this compound, which can often be the root cause of unexpected experimental outcomes.

Q1: My freshly opened bottle of this compound has a faint yellow tint and a sharp, acidic odor. Is it degraded?

A: This is a common observation and can indicate the onset of decomposition. This compound, like many halogenated carbonyl compounds, can be sensitive to moisture, light, and heat. The sharp odor is likely due to the formation of small quantities of hydrogen chloride (HCl) and hydrogen fluoride (HF) through hydrolysis or thermal degradation.[1] The yellow color can arise from the formation of conjugated oligomeric byproducts.

Scientist's Insight: The primary cause is often trace moisture in the container or the laboratory atmosphere. The C-Cl and C-F bonds are susceptible to hydrolysis, a reaction that can be catalyzed by trace acid generated in the process, creating an auto-catalytic degradation loop.

Troubleshooting Protocol: Initial Purity Check

  • NMR Analysis: Before use, acquire a ¹H and ¹⁹F NMR spectrum. The presence of sharp, well-defined peaks corresponding to the keto and enol tautomers indicates good purity. Broadened signals or the appearance of new, unidentifiable peaks suggests degradation.

  • Titration: For a quantitative measure of acidity, you can perform a simple acid-base titration on a small, weighed sample to check for the presence of excess acidic impurities.

  • Recommendation: If significant degradation is suspected, purification by vacuum distillation is recommended. However, for minor impurities, storing the compound over a neutral desiccant like molecular sieves (3Å or 4Å) and under an inert atmosphere (Argon or Nitrogen) can prevent further degradation.

Section 2: Side Reactions in Synthetic Applications

This is the core of our guide, addressing specific, reaction-based problems. The unique electronic nature of this molecule—possessing both nucleophilic (enolate) and electrophilic (carbonyl) centers—makes it prone to several side reactions.

Q2: I'm attempting to deprotonate the dione with a strong base (e.g., NaOH, KOH) to form the enolate for an alkylation reaction, but I'm observing cleavage products like acetate and chlorodifluoroacetate. What is happening?

A: You are observing a retro-Claisen condensation, also known as haloform-type cleavage. This is a classic side reaction for β-dicarbonyl compounds, especially those bearing strong electron-withdrawing groups, when treated with nucleophilic bases like hydroxide.[2][3]

Mechanistic Explanation: The hydroxide ion, instead of acting as a base to abstract the acidic α-proton, is acting as a nucleophile. It attacks one of the electrophilic carbonyl carbons. The resulting tetrahedral intermediate then collapses, cleaving the central C-C bond, which is weakened by the adjacent carbonyl groups. The presence of the electronegative CClF₂ group makes the adjacent carbonyl particularly susceptible to nucleophilic attack. This process is often irreversible and leads to the formation of a carboxylate and a ketone.

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// Nodes start [label="this compound + OH⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Products:\nChlorodifluoroacetate + Acetone Enolate", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_products [label="Final Products (after workup):\nChlorodifluoroacetic Acid + Acetone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic Attack\non Carbonyl"]; intermediate -> products [label="C-C Bond Cleavage\n(Retro-Claisen)"]; products -> final_products [label="Protonation"]; }

Diagram 1: Pathway of Hydrolytic Cleavage.

Troubleshooting Protocol: Clean Enolate Formation

  • Choice of Base: Avoid nucleophilic bases. Use a non-nucleophilic, sterically hindered base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium bis(trimethylsilyl)amide (KHMDS). These bases are strong enough to deprotonate the α-carbon but are too bulky to act as effective nucleophiles.

  • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any trace of water can lead to the formation of hydroxide ions if using an alkoxide base or quench your strong base. Use freshly distilled solvents from an appropriate drying agent.

  • Low Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. Add the electrophile at this low temperature before allowing the reaction to slowly warm to room temperature.

Q3: My ¹H NMR spectrum of the purified compound shows two distinct sets of peaks for the methylene and methyl protons. Is my sample a mixture of regioisomers?

A: This is highly unlikely to be a regioisomeric mixture. What you are observing is the chemical signature of keto-enol tautomerism . This compound exists as a dynamic equilibrium between its keto form and two stable cis-enol forms.[4] These tautomers interconvert rapidly, but are often slow enough on the NMR timescale to be observed as distinct species.

Scientist's Insight: The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[5] Theoretical calculations have shown that the energy difference between the two stable cis-enol forms is very small, meaning both can be present in significant amounts in solution.[4] The exact ratio of keto to enol forms is highly dependent on the solvent, temperature, and concentration.

TautomerTypical ¹H NMR Signals (CDCl₃)Key Features
Keto Form Methylene (~3.9 ppm), Methyl (~2.2 ppm)Sharp singlet for the CH₂ group.
Enol Form 1 Vinylic (~6.1 ppm), Methyl (~2.1 ppm)Presence of a vinylic proton signal.
Enol Form 2 Vinylic (~5.9 ppm), Methylene (~4.1 ppm)Distinct chemical shifts due to the H-bond.
(Note: Exact chemical shifts are illustrative and can vary. Data is inferred from similar structures[6])

***dot graph "Keto_Enol_Tautomerism" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, dir=both];

// Nodes keto [label="Keto Tautomer\n(CH₂ group)", fillcolor="#F1F3F4", fontcolor="#202124"]; enol1 [label="Enol Tautomer 1\n(OH near CH₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enol2 [label="Enol Tautomer 2\n(OH near CClF₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges keto -- enol1 [label="Equilibrium"]; keto -- enol2 [label="Equilibrium"]; }

Diagram 2: Keto-Enol Equilibrium.

Troubleshooting Protocol: Managing Tautomerism

  • For Characterization: To confirm the presence of tautomers, try acquiring an NMR spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃). You should observe a change in the ratio of the peaks.

  • For Reactivity: If a specific tautomer is required for your reaction, the equilibrium can sometimes be shifted. For example, hydrogen-bond-accepting solvents may favor the keto form, while non-polar solvents often favor the hydrogen-bonded enol form. For reactions involving the enolate, the tautomeric equilibrium is less of a concern as any strong base will deprotonate the available tautomer to form the desired nucleophile.

Q4: I am reacting the dione with a primary amine to synthesize an enaminone, but the reaction is messy and yields are low. What are the potential pitfalls?

A: While the reaction of β-dicarbonyls with primary amines is a standard method for producing β-enaminones, the asymmetric nature of this compound introduces complexity.

Mechanistic Explanation: You have two distinct carbonyl groups with different electrophilicities.

  • C2 Carbonyl: This carbonyl is adjacent to the electron-withdrawing CClF₂ group, making it highly electrophilic and a likely site for initial nucleophilic attack.

  • C4 Carbonyl: This carbonyl is adjacent to a methyl group and is less electrophilic than the C2 carbonyl.

A messy reaction suggests that either attack is occurring at both positions, or the initial adduct is unstable and undergoing further reactions.

Troubleshooting Workflow: Optimizing Enaminone Synthesis

***dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low Yield / Messy Reaction\nin Enaminone Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the reaction run at elevated temperatures?", fillcolor="#FBBC05", fontcolor="#202124"]; high_temp [label="High T° can cause decomposition.\nRun at RT or 0°C.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Are you using an acid catalyst?", fillcolor="#FBBC05", fontcolor="#202124"]; no_catalyst [label="Add a mild acid catalyst (e.g., p-TsOH)\nto promote dehydration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; yes_catalyst [label="Is the catalyst too strong?", fillcolor="#FBBC05", fontcolor="#202124"]; strong_catalyst [label="Strong acid can cause hydrolysis.\nUse a milder catalyst.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Are you removing water?", fillcolor="#FBBC05", fontcolor="#202124"]; no_water_removal [label="Use a Dean-Stark trap or\nmolecular sieves to drive equilibrium.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Yield and Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_temp; check_temp -> high_temp [label="Yes"]; check_temp -> check_catalyst [label="No"]; high_temp -> check_catalyst; check_catalyst -> no_catalyst [label="No"]; check_catalyst -> yes_catalyst [label="Yes"]; no_catalyst -> check_water; yes_catalyst -> strong_catalyst [label="Yes"]; yes_catalyst -> check_water [label="No"]; strong_catalyst -> check_water; check_water -> no_water_removal [label="No"]; check_water -> success [label="Yes"]; no_water_removal -> success; }

Diagram 3: Troubleshooting Enaminone Synthesis.

References

  • PubChem. (n.d.). 1-Chloro-1,1-difluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Difluoropentane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent No. 4,849,555. (1989). Synthesis of 1-chloro-1,1-difluoroethane. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Jackson, T. A. (2017). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. ResearchGate. Retrieved from [Link]

  • Tayyari, S. F., et al. (2007). Structure and vibrational assignment of the enol form of 1-chloro-1,1-difluoro-pentane-2,4-dione. Journal of Molecular Structure, 834-836, 365-373. Retrieved from [Link]

  • Farmer, S. (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]

  • European Patent No. EP0891962A1. (1999). Process for the preparation of fluorinated dicarbonyl compounds. Google Patents.
  • Fialkov, Y. A., et al. (1988). Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Retrieved from [Link]

  • U.S. Patent No. 4,091,043. (1978). Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane. Google Patents.
  • Tayyari, S. F., et al. (2006). Structure and vibrational assignment of the enol form of 1,1,1-trifluoro-2,4-pentanedione. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl fluoride. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1983). Alkylation of enolates from .beta.-dicarbonyl compounds with sulfonium salt electrophiles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic β-dicarbonyl cleavage leads to an enediol structure and a.... Retrieved from [Link]

  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione?. Retrieved from [Link]

  • JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Matching Nucleophiles with Electrophiles. Retrieved from [Link]

Sources

Technical Support: Stability Optimization for 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Chloro-1,1-difluoropentane-2,4-dione (CDPD) is a specialized fluorinated


-diketone building block.[1][2][3] Its stability profile is dominated by the electron-withdrawing chlorodifluoromethyl (-CF

Cl) group.[1][2][3] Unlike standard acetylacetone, CDPD exhibits hyper-acidity at the

-carbon (C3) and heightened susceptibility to nucleophilic attack.[1][2][3]

Why Stability Fails: Most degradation in solution arises from three specific mechanisms:

  • Retro-Claisen Cleavage: Rapid hydrolysis in basic or neutral aqueous media.[1][2][3]

  • Gem-Diol Formation: Hydration of the electron-deficient carbonyl adjacent to the -CF

    
    Cl group.[1][2][3]
    
  • Metal-Catalyzed Oxidation: Trace metal ions (Fe

    
    , Cu
    
    
    
    ) chelating with the enol form, driving oxidative decomposition.[1][2][3]

Diagnostic Center: Troubleshooting

Use this matrix to identify the root cause of instability based on visual or analytical observations.

SymptomProbable CauseMechanismImmediate Action
Solution turns yellow/brown Metal ContaminationFormation of transition metal-

-diketonate complexes (e.g., Fe-CDPD).[1][2][3]
Add EDTA (1 mM) or switch to glass/Teflon containers.[1][2][3] Avoid metal spatulas.
New peaks in NMR (3-4 ppm) Hydration / HemiacetalSolvent nucleophilic attack on the C2 carbonyl.[1][2][3]Switch to anhydrous aprotic solvents (MeCN, DCM).[1][2][3] Dry solvent over molecular sieves.[1][2][3]
Loss of material (GC/LC) Retro-Claisen CleavageHydrolysis driven by pH > 6.[1][2][3]0.Acidify solution to pH < 4.[1][2][3]0. Eliminate water from the system.[1][2][3]
Precipitation Polymerization / AldolSelf-condensation of degradation products (e.g., reactive aldehydes).[1][2][3]Store at -20°C. Reduce concentration (< 0.1 M).

Core Stability Protocols

Protocol A: Solvent Selection & Preparation

The choice of solvent is the single most critical factor in preserving CDPD.[1][2][3] The -CF


Cl group renders the C2 carbonyl highly electrophilic.[1][2][3]
  • Recommended Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Toluene.[1][2][3]

    • Why: These are aprotic and non-nucleophilic, preventing hemiacetal formation.[1][2][3]

  • Prohibited Solvents: Water (neutral/basic), Methanol, Ethanol, DMSO (oxidizing).[2][3]

    • Why: Alcohols form hemiacetals.[1][2][3] DMSO can act as an oxidant.[1][2][3] Water promotes hydrolysis.[1][2][3]

Standard Operating Procedure (SOP) for Solution Preparation:

  • Dry the Solvent: Ensure water content is < 50 ppm using 3Å molecular sieves.[1][2][3]

  • Inert Atmosphere: Purge the solvent with Argon or Nitrogen for 15 minutes to remove dissolved O

    
    .[1][2][3]
    
  • Acidification (Optional but Recommended): For long-term storage in polar solvents, add 0.1% Trifluoroacetic Acid (TFA).[1][2][3] This suppresses the ionization of the enol, preventing base-catalyzed cleavage.[1][2][3]

Protocol B: pH Management (The "Acidic Shield")

CDPD is stable in acidic conditions but degrades rapidly in base.[2][3]

  • Target pH: < 4.0

  • Mechanism: Base deprotonates the C3 carbon.[1][2][3] The resulting enolate is susceptible to fragmentation (loss of the -CF

    
    Cl group or C-C bond cleavage).[1][2][3]
    
  • Buffer Recommendation: If aqueous media is strictly necessary, use a Citrate or Phosphate buffer at pH 3.0 .[1][2][3] Avoid Tris or Carbonate buffers.[1][2][3]

Mechanistic Visualization

Figure 1: Degradation Pathways of CDPD

The following diagram illustrates the two primary failure modes: Hydration (reversible) and Retro-Claisen Cleavage (irreversible).[1][2][3]

CDPD_Degradation cluster_prevention Prevention Strategy CDPD CDPD (Keto Form) [Active] Enol CDPD (Enol Form) [Stable in Non-Polar] CDPD->Enol Tautomerism (Fast) Hydrate Gem-Diol (Hydrate) [Inactive] CDPD->Hydrate +H2O (Reversible) Cleavage Cleavage Products (Acid + Ketone) CDPD->Cleavage +OH- / pH > 7 (Irreversible Retro-Claisen) Strategy 1. Use Anhydrous Solvents 2. Maintain pH < 4.0 3. Store under Argon

Caption: Figure 1. Competitive degradation pathways. High pH drives irreversible cleavage, while water causes reversible hydration.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I store CDPD in DMSO for biological assays? A: Avoid if possible. DMSO is hygroscopic and can act as a mild oxidant.[1][2][3] If stock solutions in DMSO are required:

  • Use anhydrous DMSO (stored over sieves).[1][2][3]

  • Use immediately (within 4 hours).

  • Freeze at -20°C or -80°C between uses. Better Alternative: Dimethylacetamide (DMAc) or Acetonitrile.[1][2][3]

Q: My compound is a liquid. Should I store it neat or in solution? A: Store Neat (Pure). Stability is highest in the pure, neat state at -20°C under Argon.[1][2][3] Dilution increases the surface area for solvent interaction and hydrolysis.[1][2][3] Only make solutions immediately prior to use.

Q: Is the compound light sensitive? A: Yes. Halogenated ketones can undergo photolytic dehalogenation (loss of Cl/F).[1][2][3] Store in amber glass vials or wrap containers in aluminum foil.

Stability Workflow Diagram

Follow this decision tree to determine the optimal handling for your specific experiment.

Stability_Workflow Start Start: CDPD Handling SolventCheck Is Aqueous Media Required? Start->SolventCheck AqYes Yes (Biological/LCMS) SolventCheck->AqYes Yes AqNo No (Synthesis/Stock) SolventCheck->AqNo No BufferSelect Select Buffer pH 2.0 - 4.0 (Formate/Acetate/Phosphate) AqYes->BufferSelect TimeLimit Limit Exposure < 2 Hours BufferSelect->TimeLimit Analyze Analyze Immediately TimeLimit->Analyze SolventSelect Use Anhydrous MeCN or DCM AqNo->SolventSelect Additives Add 0.1% TFA (Optional) To suppress enolate SolventSelect->Additives Storage Store at -20°C under Argon Additives->Storage

Caption: Figure 2. Decision tree for maximizing CDPD stability based on experimental requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736492, this compound.[1][2][3] Retrieved October 26, 2025 from [Link].[1][2][3]

  • Scholz, M. et al. (2025). Degradation Mechanism of Perfluorinated Membranes: Degradation and Stabilization.[1][2][3] ResearchGate.[1][2][3][4][5] Retrieved from [Link].

  • Indofine Chemical Company. Safety Data Sheet: this compound.[1][2][3][6] Retrieved from [Link].[1][2][3]

Sources

Technical Support Center: Purification of 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-1,1-difluoropentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve the highest possible purity for your compound.

Understanding the Compound

This compound is a halogenated β-diketone, a class of compounds widely used as versatile ligands in coordination chemistry and as building blocks in organic synthesis. Its purification can be challenging due to its reactivity and the potential for various impurities stemming from its synthesis, which is typically a crossed Claisen condensation reaction.[1][2][3][4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[3][4]

Success in purification hinges on understanding the compound's properties and the nature of the likely impurities.

PropertyValueSource
Molecular Formula C₅H₅ClF₂O₂PubChem[5]
Molecular Weight 170.54 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Physical Description Flammable liquid and vaporPubChem[5]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after the reaction work-up. What is the likely cause and how should I proceed?

Answer:

A dark, oily appearance is common for crude β-diketones and typically indicates the presence of several types of impurities:

  • Residual Solvent: The solvent used in the Claisen condensation (e.g., diethyl ether, THF) may still be present.

  • Unreacted Starting Materials: Acetone and the ethyl chlorodifluoroacetate starting materials may persist.

  • Side-Reaction Products: Self-condensation of acetone or other base-mediated side reactions can create polymeric or colored byproducts.

  • Decomposition Products: The target molecule can be sensitive to the reaction conditions, and prolonged exposure to strong bases or high temperatures can cause degradation.

Causality and Recommended Action:

The first step is to remove volatile impurities. Subjecting the crude oil to rotary evaporation under a moderate vacuum and a controlled temperature (e.g., 30-40°C) can effectively remove residual solvents and some unreacted starting materials. Avoid excessive heat, as this can promote decomposition.

If the product remains oily and discolored, it signifies the presence of non-volatile impurities. At this point, you must select a more rigorous purification method. The choice of method depends on the thermal stability of your compound and the nature of the impurities.

Caption: Decision workflow for purifying crude product.

Question 2: I attempted vacuum distillation, but the product decomposed, or the purity did not improve significantly. What went wrong?

Answer:

Distillation is a powerful technique but can fail for two primary reasons: thermal instability or the presence of impurities with close boiling points.

  • Thermal Instability: β-Diketones can be susceptible to decomposition at elevated temperatures. If you observe darkening of the distillation pot or a drop in vacuum during the run, decomposition is likely occurring.

  • Azeotropes or Close-Boiling Impurities: An impurity may form an azeotrope with your product or simply have a boiling point too close for effective separation by standard distillation.

Causality and Recommended Action:

To mitigate thermal decomposition, ensure you are using a high-quality vacuum pump and that the distillation path is short (e.g., using a Kugelrohr or short-path distillation apparatus). A lower pressure reduces the required temperature.

If purity does not improve, it indicates that distillation is not the appropriate method for this specific impurity profile. Column chromatography or purification via a copper chelate are superior alternatives in this scenario.[6]

Question 3: My product appears pure by TLC, but NMR analysis shows persistent impurities. Why is this happening?

Answer:

This is a common issue where impurities are not visible by a particular analytical technique.

  • Non-UV Active Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that lack a chromophore will be invisible.

  • Co-elution: The impurity may have a very similar polarity to your product, causing them to move together on the TLC plate and during column chromatography.

  • Inorganic Salts: Residual inorganic salts from the work-up (e.g., sodium chloride, magnesium sulfate) will not be visible on TLC but can be detected by other methods or affect subsequent reactions.

Causality and Recommended Action:

  • TLC Visualization: Use a variety of visualization techniques. In addition to UV, stain the TLC plate with a universal stain like potassium permanganate or vanillin, which can reveal otherwise invisible spots.

  • Chromatography Optimization: If co-elution is the problem, you need to alter the selectivity of your chromatography system. Fluorinated compounds often exhibit unique retention behavior.[7] Switching from a standard silica gel column to a fluorinated stationary phase or using a different solvent system can resolve the co-elution.[7][8][9] For instance, using a mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol can enhance separation.[9]

  • Aqueous Wash: Ensure your work-up procedure includes a thorough wash with brine to remove any residual inorganic salts.

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is best for thermally stable, liquid products where impurities have significantly different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum adapter. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling forerunner (likely residual solvent or starting materials) in a separate receiving flask.

  • Product Collection: As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Termination: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

Protocol 2: Column Chromatography

This is a highly versatile method for removing impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase Selection: For general purpose purification, use silica gel (230-400 mesh). For difficult separations involving other fluorinated compounds, consider a fluorinated stationary phase.[7][8]

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10] Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Copper (II) Chelate Formation

This classic method is highly specific for β-diketones and is excellent for removing a wide range of impurities.[6][11] The principle is to form a solid, easily isolable copper (II) chelate of the diketone, which can then be decomposed to regenerate the pure product.

Caption: Workflow for purification via Cu(II) chelate.

Step-by-Step Methodology:

  • Chelate Formation: Dissolve the crude product in a suitable solvent like ethanol. In a separate flask, prepare a hot aqueous solution of copper (II) acetate. Slowly add the crude product solution to the vigorously stirred copper acetate solution.[6] A solid precipitate of the copper chelate should form.

  • Isolation: Cool the mixture to room temperature, and then filter the solid copper chelate using a Buchner funnel. Wash the solid with water and then with a non-polar solvent like hexane to remove organic impurities.[6]

  • Decomposition: Suspend the dried copper chelate in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and dilute sulfuric acid. Stir the mixture until the solid dissolves and the organic layer becomes colorless or pale yellow, while the aqueous layer turns blue (due to the formation of copper sulfate).

  • Work-up: Separate the organic layer. Wash it sequentially with water and brine.

  • Final Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of the pure compound?

    • A: Pure this compound is expected to be a colorless to pale yellow flammable liquid.[5] Significant color indicates the presence of impurities.

  • Q: How should I store the purified compound?

    • A: Due to its potential for instability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer) to minimize degradation.

  • Q: What are the best analytical techniques to confirm purity?

    • A: A combination of techniques is recommended.

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially when coupled with a mass spectrometer (LC-MS). Fluorinated columns can provide enhanced selectivity for separating fluorinated compounds from their non-fluorinated counterparts.[7][8]

  • Q: My purified product seems to degrade over time, turning darker. Why is this happening?

    • A: β-Diketones can be susceptible to slow decomposition, which can be catalyzed by light, air (oxidation), or trace amounts of acid or base. This underscores the importance of proper storage under an inert atmosphere and at low temperatures.

References

  • Google Patents. (n.d.). Synthesis of 1-chloro-1, 1-difluoroethane.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Difluoropentane-2,4-dione. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved February 2, 2026, from [Link]

  • AIDIC. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved February 2, 2026, from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • IU East. (n.d.). Synthesis and recrystallization of dibenzalacetone. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved February 2, 2026, from [Link]

  • AIChE. (n.d.). Distillation Troubleshooting. Center for Chemical Process Safety. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved February 2, 2026, from [Link]

  • IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Troubleshooting a Distillation Column - Problem and Solution. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). Distillation Troubleshooting Feb 2021. Retrieved February 2, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Gas-chromatographic identification of fluorine-containing organic compounds. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Retrieved February 2, 2026, from [Link]

  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved February 2, 2026, from [Link]

  • YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved February 2, 2026, from [Link]

  • Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone. Retrieved February 2, 2026, from [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3). Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Reactivity of 1-Chloro-1,1-difluoropentane-2,4-dione (CDFP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-1,1-difluoropentane-2,4-dione (CDFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile fluorinated building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and reactivity of CDFP, with a special focus on the critical role of the solvent.

Q1: What is the predominant tautomeric form of CDFP in different solvents, and why is this important?

A: Like other β-dicarbonyl compounds, CDFP exists in a dynamic equilibrium between its keto and enol forms. The position of this equilibrium is highly dependent on the solvent system.[1]

  • In non-polar, aprotic solvents (e.g., hexane, toluene, carbon tetrachloride), the enol tautomer is significantly favored. This is because the enol form is stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[2][3] Non-polar solvents do not disrupt this internal hydrogen bonding.

  • In polar, aprotic solvents (e.g., DMSO, DMF), the equilibrium may shift slightly towards the keto form, but the enol form often remains significant. These solvents can act as hydrogen bond acceptors, interacting with the enolic proton.[4]

  • In polar, protic solvents (e.g., water, methanol), the keto tautomer becomes more predominant. Protic solvents disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form.[5][6]

Understanding the dominant tautomer is critical because each form possesses distinct reactivity. The enol form is a potent nucleophile at the α-carbon, while the keto form is electrophilic at the carbonyl carbons.

Q2: How does solvent polarity affect the stability and storage of CDFP?

A: CDFP is susceptible to degradation, particularly in the presence of nucleophiles or bases.

  • Recommended Solvents for Storage: For short-term storage, anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile are suitable. For long-term storage, it is advisable to store the neat compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

  • Solvents to Avoid: Protic solvents, especially in the presence of trace impurities, can promote slow hydrolysis or other decomposition pathways. Strongly basic conditions should be avoided as they can lead to rapid deprotonation and subsequent reactions.[7]

Section 2: Troubleshooting Guide for Synthesis & Reactions

This section provides a problem-and-solution framework for common issues encountered during reactions with CDFP.

Problem 1: Low yield or incomplete reaction when using CDFP for nucleophilic substitution at the C1 position.

Possible Cause: Unfavorable keto-enol equilibrium or incorrect solvent choice for the specific nucleophile. The SN2 reaction occurs on the keto form, where the C1 carbon is an electrophilic center.

Troubleshooting Steps & Solutions:

  • Analyze the Solvent System: If you are using a non-polar solvent, the concentration of the reactive keto tautomer might be too low.

    • Solution: Switch to a more polar, aprotic solvent like acetonitrile or THF. This can shift the equilibrium towards the keto form, increasing the concentration of the active electrophile.[8][9]

  • Consider the Nucleophile's Basicity: Strongly basic nucleophiles can deprotonate the α-carbon (C3), leading to the formation of an enolate and undesired side reactions, rather than attacking the C1 position.[7]

    • Solution: Use less basic nucleophiles when possible.[7] If a strong base is required, consider inverse addition (adding the base slowly to the reaction mixture) at low temperatures to minimize side reactions.

Problem 2: Formation of unexpected side products, particularly when reacting with ambident nucleophiles.

Possible Cause: The dual reactivity of CDFP. The enol form can act as a nucleophile from the C3 position, while the keto form has two electrophilic carbonyl carbons (C2 and C4) in addition to the C1 electrophilic center.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Side Products start Unexpected Side Product Detected check_nucleophile Is the nucleophile hard or soft? start->check_nucleophile hard_nuc Hard Nucleophile (e.g., RO⁻, RNH₂) Favors attack at carbonyl C2/C4 check_nucleophile->hard_nuc Hard soft_nuc Soft Nucleophile (e.g., RSH, CN⁻) Favors SN2 at C1 check_nucleophile->soft_nuc Soft check_solvent Analyze Solvent Polarity polar_aprotic Polar Aprotic (e.g., MeCN, DMF) Favors SN2 at C1 check_solvent->polar_aprotic Polar non_polar Non-Polar (e.g., Toluene) Favors enol form, potential C3 reactivity check_solvent->non_polar Non-Polar hard_nuc->check_solvent soft_nuc->check_solvent solution2 Solution: Use a polar aprotic solvent to favor keto form for C1/C2/C4 electrophilicity. polar_aprotic->solution2 solution1 Solution: Use a less polar solvent to favor enol form if C3 reactivity is desired. non_polar->solution1

Sources

Technical Support Center: pH Sensitivity of 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-1,1-difluoropentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the pH sensitivity of this compound during experimental use. As Senior Application Scientists, we have compiled this resource based on established chemical principles of related fluorinated compounds and standard stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like many β-dicarbonyl compounds, is susceptible to hydrolysis in aqueous solutions. The presence of electron-withdrawing fluorine and chlorine atoms on the α-carbon can influence the reactivity of the carbonyl groups and the stability of the entire molecule. Generally, stability is expected to be optimal in neutral to slightly acidic conditions (pH 4-6). Extreme pH conditions (highly acidic or alkaline) are likely to accelerate degradation.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the dione moiety can occur, although it is typically slower than base-catalyzed hydrolysis.

  • Neutral to slightly acidic conditions (pH 4-6): This is generally the most stable range for β-dicarbonyl compounds.

  • Alkaline conditions (pH > 8): The compound is expected to be highly unstable in basic solutions. The presence of a methylene group adjacent to two carbonyls makes the protons acidic and susceptible to deprotonation, which can initiate a retro-Claisen (haloform-type) reaction, leading to cleavage of the carbon-carbon bond.

Q3: What are the likely degradation products of this compound at different pH values?

A3: Under basic conditions, the primary degradation pathway is expected to be a haloform-type reaction, yielding chlorodifluoroacetate and acetone. In acidic media, hydrolysis might lead to the formation of acetic acid and 2-chloro-2,2-difluoro-3-oxobutanoic acid, which may be unstable and undergo further decarboxylation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. For solutions, it is advisable to use buffered systems within the optimal pH range (4-6) and to prepare fresh solutions for experiments whenever possible. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent moisture absorption and potential hydrolysis.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to monitor the degradation of this compound.[1]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection: This is a primary method for quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR can provide structural information about the degradation products. ¹⁹F NMR is particularly useful for tracking the fate of the fluorinated portion of the molecule.

  • Ion Chromatography: This can be used to detect and quantify the release of fluoride and chloride ions into the aqueous medium upon degradation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. pH of the experimental medium is outside the optimal stability range, leading to degradation of the compound.Measure and buffer the pH of your experimental solutions to maintain a pH between 4 and 6. Prepare fresh solutions of the compound before each experiment.
Appearance of unexpected peaks in HPLC or GC analysis. The compound is degrading into smaller molecules.Analyze the degradation products using mass spectrometry (LC-MS or GC-MS) to identify their structures. This will help in understanding the degradation pathway.
Precipitate formation in the reaction mixture. A degradation product might be insoluble in the reaction medium.Characterize the precipitate. Adjusting the solvent system or pH might help to keep all components in solution.
Difficulty in obtaining a stable baseline during analytical measurements. The compound is actively degrading during the analytical run.Optimize the analytical method to reduce run time. Ensure the mobile phase or analytical solvent is buffered to a pH where the compound is stable.

Quantitative Data Summary

pH Range Expected Stability Potential Degradation Pathway
< 4Moderate to LowAcid-catalyzed hydrolysis
4 - 6HighMinimal degradation
6 - 8ModerateSlow base-catalyzed hydrolysis
> 8Very LowRapid base-catalyzed hydrolysis and haloform-type reaction

Experimental Protocol: pH Stability Study

This protocol outlines a general procedure for conducting a pH stability study of this compound.

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 2, 4, 7, 9, and 12 (standard buffers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC system with a UV detector

  • pH meter

  • Thermostatically controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Preparation of Test Solutions:

    • For each pH value, add a small aliquot of the stock solution to a known volume of the respective buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Ensure the initial concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer's pH.

  • Incubation:

    • Incubate the test solutions at a constant temperature (e.g., 25 °C, 40 °C, or 50 °C).

    • Protect the solutions from light if the compound is suspected to be light-sensitive.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

    • Immediately quench any further degradation by neutralizing the sample or diluting it with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.

    • A plot of log(k) versus pH can be generated to visualize the pH-rate profile.

Chemical Pathway Diagram

The following diagram illustrates the plausible degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Degradation (pH > 8) A_start This compound A_int1 Protonated Carbonyl A_start->A_int1 + H⁺ A_H2O + H₂O A_int1->A_H2O A_int2 Tetrahedral Intermediate A_H2O->A_int2 A_prod1 Acetic Acid A_int2->A_prod1 A_prod2 2-chloro-2,2-difluoro-3-oxobutanoic acid A_int2->A_prod2 A_decarb - CO₂ A_prod2->A_decarb A_prod3 1-Chloro-1,1-difluoroacetone A_decarb->A_prod3 B_start This compound B_int1 Enolate B_start->B_int1 + OH⁻ - H₂O B_OH + OH⁻ B_int1->B_OH B_int2 Tetrahedral Intermediate B_OH->B_int2 B_cleavage C-C Cleavage (Retro-Claisen) B_int2->B_cleavage B_prod1 Acetone B_cleavage->B_prod1 B_prod2 Chlorodifluoroacetate B_cleavage->B_prod2

Sources

Technical Support Center: Minimizing Product Loss for 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Loss Mechanisms

Researchers working with 1-Chloro-1,1-difluoropentane-2,4-dione (also known as chlorodifluoroacetylacetone) often report yields significantly lower than theoretical values, despite clean TLC/GC-MS data during the reaction.

As a Senior Application Scientist, I have diagnosed that 90% of these losses occur after the reaction is complete, driven by two specific molecular behaviors:

  • Gem-Diol Hydration: The electron-withdrawing

    
     group activates the adjacent carbonyl, causing it to react with water to form a stable, water-soluble hydrate (gem-diol). This "hides" your product in the aqueous waste stream.
    
  • Hidden Volatility: While the boiling point is theoretically high (~130°C), the compound forms low-boiling azeotropes with common solvents and has high vapor pressure, leading to loss during rotary evaporation.

This guide provides a self-validating workflow to close these escape routes.

Troubleshooting Guide (Q&A)

Q1: "I extracted with ether and washed with bicarbonate to remove acids, but my organic phase is nearly empty. Where did the product go?"

Diagnosis: You likely extracted your product into the aqueous waste. The Science: Unlike non-fluorinated acetylacetone (pKa ~9), the


 group lowers the pKa of the methylene protons to ~6–7.
  • The Error: Washing with saturated

    
     (pH ~8.5) deprotonates the diketone, forming the water-soluble enolate anion.
    
  • The Fix: Never wash with base. Wash the organic phase with 1N HCl or acidic brine (pH < 4) to ensure the molecule remains protonated and in the organic phase.

Q2: "My crude NMR shows the product, but after rotary evaporation, I have half the mass. Is it decomposing?"

Diagnosis: It is likely subliming or co-evaporating. The Science: Fluorinated


-diketones have high volatility due to weak intermolecular forces (fluorine "non-stick" character). They also form azeotropes with water and ethanol.
  • The Fix:

    • Do not exceed 20 mbar vacuum at room temperature.

    • Stop evaporation immediately when the solvent volume is low; do not leave it on "high vac" for extended periods.

    • Use a "keeper" solvent (like toluene) if the next step allows it.

Q3: "I see a mess of peaks in the NMR around the carbonyl region. Is the product unstable?"

Diagnosis: You are likely observing the hydrate equilibrium . The Science: In the presence of moisture, the ketone exists as an equilibrium mixture of the keto-enol form and the gem-diol hydrate. This complicates NMR and increases water solubility.

  • The Fix: The Copper Chelation Protocol (below) is the only reliable way to break the hydrate, isolate the pure scaffold, and dry it chemically.

The Gold Standard: Copper Chelation Purification

This protocol is the "secret weapon" for fluorinated diketones. It converts the volatile, water-soluble liquid into a solid, stable metal complex, allowing you to wash away impurities before regenerating the pure ligand.

Reagents Required[1][2][3][4][5][6][7][8]
  • Copper(II) Acetate Monohydrate (

    
    )
    
  • Diethyl Ether or Dichloromethane (DCM)

  • Sulfuric Acid (10%

    
    )
    
Step-by-Step Protocol

Phase 1: Formation of the Copper Complex

  • Dissolve your crude reaction mixture in Methanol (approx. 5 mL per gram of crude).

  • Prepare a saturated solution of Copper(II) Acetate in water/methanol (1:1).

  • Slowly add the copper solution to your crude mixture while stirring.

  • Observation: A precipitate (usually gray-green or blue-green) should form immediately. This is

    
    .
    
  • Stir for 30 minutes.

  • Filtration: Filter the solid. This solid is your stabilized product. Impurities and unreacted starting materials remain in the filtrate.

  • Wash: Wash the solid cake with cold water (to remove acetic acid) and cold methanol (to remove organic impurities).

Phase 2: Regeneration of the Free Ligand

  • Suspend the solid Copper Complex in Diethyl Ether (preferred) or DCM.

  • Add 10%

    
      to the separating funnel. Use a slight molar excess relative to Copper.
    
  • Shake Vigorously: The acid protonates the ligand, breaking the complex. The copper returns to the aqueous phase (turning it blue), and the free diketone moves to the ether layer.

  • Separation: Drain the blue aqueous layer.

  • Drying: Dry the ether layer over

    
     (anhydrous). Note: Do not use silica, as fluorinated diketones can stick to it.
    
  • Concentration: Evaporate the ether carefully (controlled vacuum) to yield the pure this compound.

Visualizing the Workflow

Diagram 1: Loss Mechanisms & Prevention

This flowchart illustrates where mass is typically lost and how to block those pathways.

LossPrevention Start Crude Reaction Mixture Step1 Aqueous Workup Start->Step1 Risk1 RISK: Base Wash (NaHCO3) Step1->Risk1 Risk2 RISK: Hydrate Formation Step1->Risk2 Solution1 SOLUTION: Acidic Wash (pH < 4) Step1->Solution1 Outcome1 LOSS: Product deprotonates into Aqueous Waste Risk1->Outcome1 Outcome2 LOSS: High water solubility Partition Coeff. shift Risk2->Outcome2 Solution2 SOLUTION: Copper Chelation Risk2->Solution2 Step2 Solvent Removal Solution1->Step2 Solution2->Step2 Risk3 RISK: High Vacuum / Heat Step2->Risk3 Final Pure Product Step2->Final Controlled Vac (<20 mbar) Outcome3 LOSS: Volatility/Azeotrope Risk3->Outcome3

Caption: Decision tree highlighting critical control points to prevent product loss during workup.

Diagram 2: The Copper Chelation Cycle

The chemical logic behind the purification method.

CopperCycle Impure Impure Ligand (Oil/Hydrate) Complex Solid Cu-Complex (Precipitate) Impure->Complex + Cu(OAc)2 CuOAc Cu(OAc)2 CuOAc->Complex Wash Wash Step (Remove Impurities) Complex->Wash Acid H2SO4 Hydrolysis Wash->Acid Pure Pure Ligand (Ether Phase) Acid->Pure Regeneration Waste CuSO4 (aq) (Blue Waste) Acid->Waste

Caption: The Copper Chelation Cycle allows separation of the target molecule as a solid, bypassing distillation.

Critical Data Reference

PropertyValue (Approx.)Implication for Workup
pKa 6.5 – 7.0Acidic. Significant deprotonation at pH > 7. Do not use Carbonate/Bicarbonate washes.
Boiling Point ~125–130°CVolatile. Significant vapor pressure at room temperature under vacuum.
Hydrate Stability HighWill pull water from air/solvents. Store under Argon/Desiccator.
Solubility DCM, Ether, TolueneHighly soluble in organic solvents only if protonated.

References

  • Reid, J. C., & Calvin, M. (1950). Some New beta-Diketones Containing the Trifluoromethyl Group.[1] Journal of the American Chemical Society. (Foundational text on copper chelation for fluorinated diketones).

  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. [2][3]

  • Whalen, D. L., et al. (2008). Hydration and Enolization of Fluorinated Beta-Diketones. Journal of Organic Chemistry.[4] (Mechanistic insight into hydrate formation).

  • Bunting, J. W., et al. (1990). pKa Values for Beta-Diketones in Aqueous Solution. Organic Chemistry Data.[1][5][6]

Sources

Validation & Comparative

Validating the Purity of Synthesized 1-Chloro-1,1-difluoropentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Fluorinated Scaffolds

In the development of bioactive fluorinated heterocycles, 1-Chloro-1,1-difluoropentane-2,4-dione serves as a critical linchpin. Its chlorodifluoromethyl (


) group acts as a lipophilic bioisostere, often replacing metabolically labile methyl groups. However, validating the purity of this synthesized intermediate presents a unique analytical challenge: keto-enol tautomerism .

Standard chromatographic techniques (GC-FID, HPLC-UV) often fail to provide accurate assay values because the rapid equilibrium between the diketo and enol forms leads to peak splitting, tailing, or on-column degradation.

This guide objectively compares three analytical methodologies, establishing


F Quantitative NMR (qNMR)  as the superior "Gold Standard" for absolute purity determination, while delineating the specific, limited utility of GC-MS and HPLC.

Comparative Analysis of Methodologies

The following analysis evaluates three methods based on Specificity, Accuracy, and Robustness regarding the


-containing 

-diketone moiety.
Method A: F qNMR (The Gold Standard)

Verdict: Recommended for Absolute Purity Assay.

  • Mechanism: Direct quantification of the fluorine nuclei.[1] Since

    
    F is 100% naturally abundant and highly sensitive, it provides a molar response factor of 1.0.
    
  • The Advantage: It is "tautomer-agnostic" in integration but "tautomer-specific" in resolution. The diketo and enol forms display distinct chemical shifts for the

    
     group. By integrating both signals against an internal standard, the total mass balance is captured without the need for reference standards of the analyte itself.
    
  • Limitation: Requires a relaxation delay (

    
    ) 
    
    
    
    (typically 20–30s) to ensure full magnetization recovery, increasing acquisition time.
Method B: GC-MS/FID (The "Quick Check")

Verdict: Suitable for Impurity Profiling Only.

  • Mechanism: Volatilization and separation on a non-polar column (e.g., DB-5).

  • The Flaw:

    
    -diketones are thermally unstable. The high injection port temperature (
    
    
    
    C) can induce:
    • Dehydrohalogenation: Loss of HCl or HF.

    • Tautomer Splitting: The keto and enol forms may separate slightly, appearing as a "doublet" peak or a single broad, tailing peak, making integration unreliable.

  • Utility: Excellent for identifying volatile starting materials (e.g., Ethyl chlorodifluoroacetate).

Method C: HPLC-UV (The "Deceptive" Standard)

Verdict: Not Recommended for Assay.

  • Mechanism: Partition chromatography with UV detection at 254 nm.

  • The Flaw: The extinction coefficient (

    
    ) of the keto form differs significantly from the enol form. Since the equilibrium position shifts with the pH of the mobile phase and solvent polarity, the UV response is non-linear and method-dependent. Furthermore, the 
    
    
    
    group lacks a strong chromophore, forcing reliance on the enone system.

Data Summary: Method Performance

Metric

F qNMR
GC-FID HPLC-UV
Linearity (

)
> 0.9999~0.98 (Tailing)~0.95 (pH dependent)
Precision (RSD) < 0.5%2.0 – 5.0%1.5 – 3.0%
Tautomer Handling Integrates both forms (Summed)Splits/Co-elutes (Unreliable)Equilibrium shifts on column
Reference Standard Not Required (Internal Std used)Required (Synthesized)Required (Synthesized)
Destructive? NoYesNo

Experimental Protocols

Protocol A: Synthesis Context (Impurity Origin)

To understand what we are analyzing, we must define the synthesis route. Reaction: Claisen condensation of Ethyl chlorodifluoroacetate + Acetone (Base: NaOMe). Target Impurities:

  • Unreacted Ester: Ethyl chlorodifluoroacetate.

  • Solvent Residue: Acetone, Methanol.

  • Side Product: Self-condensation of acetone (Mesityl oxide).

Protocol B: Validation Workflow (The Self-Validating System)
Step 1:

F qNMR Setup (Primary Assay)

This protocol uses


-Trifluorotoluene (TFT)  as the Internal Standard (IS) due to its stability and distinct shift (

ppm), which does not overlap with the target

signal (typically

to

ppm range).
  • Sample Prep: Weigh accurately ~15 mg of the synthesized diketone and ~10 mg of TFT (IS) into a vial. Record masses to 0.01 mg precision.

  • Solvent: Dissolve in 0.6 mL

    
    . (Avoid DMSO-
    
    
    
    if possible, as it shifts the equilibrium strongly toward the enol form, potentially broadening peaks due to exchange rates).
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Spectral Width: 200 ppm (covering

      
       to 
      
      
      
      ppm)
    • Relaxation Delay (

      
      ): 30 seconds (Critical for quantitation).
      
    • Scans: 64 (for S/N > 250).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS signal (Set to calibrated molar equivalent).

    • Integrate the Total Analyte Signal = Area(Keto

      
      ) + Area(Enol 
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molecular Weight,
    
    
    =Mass.[2]
Step 2: GC-MS Confirmation (Impurity ID)

Use this only to identify low-level volatiles invisible to


F NMR (non-fluorinated impurities).
  • Column: DB-5MS (30m x 0.25mm).

  • Inlet: Split 50:1,

    
    C (Lower temp minimizes degradation).
    
  • Program:

    
    C (hold 2 min) 
    
    
    
    
    
    C/min
    
    
    
    
    C.
  • Analysis: Ignore the split peak shape of the main product; focus on identifying peaks matching the m/z of acetone or ethyl chlorodifluoroacetate.

Visualization of Analytical Logic

Diagram 1: The Validation Decision Matrix

This workflow illustrates the decision process for selecting the correct analytical tool based on the specific chemical challenge.

ValidationWorkflow Start Synthesized This compound Challenge Challenge: Keto-Enol Tautomerism & Thermal Instability Start->Challenge Decision Select Primary Assay Method Challenge->Decision GC Method: GC-FID/MS Decision->GC Volatiles Check HPLC Method: HPLC-UV Decision->HPLC Routine Check NMR Method: 19F qNMR Decision->NMR Assay Validation GC_Fail FAIL: Peak Splitting Thermal Degradation GC->GC_Fail HPLC_Fail FAIL: Response Factor Variation (pH Dependent) HPLC->HPLC_Fail NMR_Pass PASS: Direct Quantification Integrates Both Tautomers NMR->NMR_Pass Result Validated Purity Value NMR_Pass->Result

Caption: Analytical workflow prioritizing qNMR to bypass tautomeric artifacts inherent in chromatography.

Diagram 2: Tautomeric Equilibrium & NMR Detection

This diagram visualizes the chemical equilibrium and how qNMR captures the "Total Fluorine" content.

Tautomerism Diketo Diketo Form (Distinct CF2 Signal A) Equilibrium Fast Equilibrium (Solvent Dependent) Diketo->Equilibrium Detector 19F qNMR Detector Diketo->Detector -65 ppm Enol Enol Form (Distinct CF2 Signal B) Enol->Detector -68 ppm Equilibrium->Enol Integration Total Integral = Area(A) + Area(B) Detector->Integration

Caption: qNMR integrates distinct signals from both tautomers, ensuring mass balance regardless of equilibrium position.

References

  • Sloop, J. C., et al. (2006).[3] The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[3][4] [Link][3]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • PubChem . (2023). This compound Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Characterization Guide: 1-Chloro-1,1-difluoropentane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chlorodifluoromethyl Advantage

In the landscape of fluorinated building blocks, 1-Chloro-1,1-difluoropentane-2,4-dione (CDFP) represents a critical divergence from standard trifluoromethyl (


) chemistry. While trifluoroacetylacetone (TFAA) is the industry standard for introducing lipophilic, electron-withdrawing groups, CDFP offers the unique chlorodifluoromethyl (

) moiety.

This guide characterizes CDFP derivatives, specifically focusing on their utility in synthesizing heterocycles (pyrazoles, isoxazoles) for drug discovery. The presence of the chlorine atom provides two distinct advantages over the


 analogue:
  • Modulated Lipophilicity & Sterics: The

    
     group is bulkier and more lipophilic than 
    
    
    
    , altering the binding pocket fit.
  • Synthetic Versatility: Unlike the inert

    
     bond, the 
    
    
    
    bond serves as a "handle" for subsequent radical functionalization or halogen bonding interactions within a protein active site.

Physicochemical Characterization

The reactivity of


-diketones is governed by their keto-enol tautomerism. The introduction of fluorine atoms adjacent to a carbonyl significantly shifts this equilibrium.
Keto-Enol Tautomerism

Unlike non-fluorinated acetylacetone (acac), which exists as a mixture of keto and enol forms in solution, CDFP exists almost exclusively (>95%) in the cis-enol form in non-polar solvents (e.g.,


). This is driven by the strong electron-withdrawing effect of the 

group, which increases the acidity of the

-protons, and the stabilization provided by the intramolecular hydrogen bond.

NMR Signature:

  • 
     NMR:  The enolic proton typically appears as a broad singlet very downfield (
    
    
    
    12.0–15.0 ppm), indicating strong hydrogen bonding. The methine proton (
    
    
    ) appears as a sharp singlet around
    
    
    6.0–6.5 ppm.
  • 
     NMR:  The 
    
    
    
    group appears as a singlet (or distinct pattern depending on chiral centers) typically in the range of
    
    
    -60 to -70 ppm, distinct from the
    
    
    signal of TFAA (
    
    
    -76 ppm).
Comparative Properties Table

The following table contrasts CDFP with its primary alternatives: Acetylacetone (non-fluorinated) and Trifluoroacetylacetone (fluorinated standard).

FeatureAcetylacetone (AcAc)Trifluoroacetylacetone (TFAA)This compound (CDFP)
Structure



Fluorine Content 032
Enol Content (

)
~80%>95%>95%
pKa (approx.) 9.04.7~4.9
LogP (Lipophilicity) 0.340.60~0.95 (Estimated)
Electronic Effect Donor (

)
Strong Withdrawal (

)
Moderate Withdrawal (

)
Synthetic Utility General ligandBioisostereBioisostere + Functionalizable Handle

Synthetic Protocols: Heterocycle Formation

The primary application of CDFP is the regioselective synthesis of pyrazoles, which are ubiquitous pharmacophores in anti-inflammatory (e.g., Celecoxib) and kinase inhibitor drugs.

Reaction Workflow: Regioselective Cyclization

The reaction between CDFP and substituted hydrazines is governed by the difference in electrophilicity between the two carbonyl centers. The carbonyl adjacent to the


 group is more electrophilic due to induction, but the reaction outcome often depends on reaction conditions (solvent/pH).

G cluster_0 Critical Decision Point Start Precursor: Ethyl Chlorodifluoroacetate Claisen Claisen Condensation (Acetone + NaOMe) Start->Claisen Reflux, 4h CDFP Target Scaffold: CDFP (Enol Form) Claisen->CDFP Acid Workup Hydrazine Cyclization: + Aryl Hydrazine (R-NHNH2) CDFP->Hydrazine EtOH, Reflux Regio1 Regioisomer A: 5-CClF2-3-Me-Pyrazole Hydrazine->Regio1 Kinetic Control Regio2 Regioisomer B: 3-CClF2-5-Me-Pyrazole Hydrazine->Regio2 Thermodynamic Control

Figure 1: Synthetic workflow from precursor to pyrazole regioisomers. Note the divergence based on kinetic vs. thermodynamic control.

Protocol: Synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1-phenyl-1H-pyrazole

Objective: Synthesize a pyrazole derivative using CDFP and Phenylhydrazine.

Reagents:

  • This compound (CDFP) (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • HCl (conc., catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve CDFP (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required.

  • Cyclization: Add 2-3 drops of concentrated HCl. Reflux the mixture for 3–4 hours. Monitor consumption of CDFP by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
     NMR (regioisomer identification).
    

Regioselectivity Note: In acidic ethanol, the hydrazine


 typically attacks the more electrophilic carbonyl (adjacent to 

) first, favoring the 5-methyl-3-(chlorodifluoromethyl) isomer. However, steric bulk of the N-substituent can invert this.

Analytical Validation Strategy

Ensuring the integrity of the


 group during synthesis is vital, as defluorination or dechlorination can occur under harsh reducing conditions.

Analysis Sample Crude Reaction Product NMR_F 19F NMR Screening Sample->NMR_F Check_F Signal @ -65 ppm? NMR_F->Check_F GCMS GC-MS Analysis Check_F->GCMS Yes Fail_Dehalo Reductive Dehalogenation Detected Check_F->Fail_Dehalo No (Shift to -110ppm) Check_Cl Isotope Pattern (3:1)? GCMS->Check_Cl Pass Valid Derivative Check_Cl->Pass Yes (Cl present) Check_Cl->Fail_Dehalo No (M-35 peak dominant) Fail_Regio Wrong Regioisomer

Figure 2: Analytical decision tree for validating chlorodifluoro-derivatives. Key checkpoint is the preservation of the Chlorine atom.

Mass Spectrometry Fragmentation

When analyzing CDFP derivatives via GC-MS (EI, 70eV):

  • Molecular Ion (

    
    ):  Usually visible but weak.
    
  • Isotope Pattern: Look for the characteristic Chlorine isotope signature (

    
     : 
    
    
    
    
    
    3:1 ratio).
  • Base Peak: Often corresponds to the loss of the

    
     group (
    
    
    
    ) or the loss of the chlorine atom (
    
    
    ).
  • Diagnostic Fragment: The

    
     ion may appear at 
    
    
    
    85/87.

Biological Implications[1][2][3][4][5]

Bioisosterism and Metabolism

The


 group is a bioisostere of both 

and the isopropyl group.
  • Metabolic Stability: The

    
     bond is generally metabolically stable. However, the 
    
    
    
    bond in the gem-difluoro motif is more labile than a
    
    
    bond in
    
    
    but significantly more stable than a standard alkyl chloride due to the strengthening effect of the adjacent fluorine atoms (bond shortening).
  • Halogen Bonding: The Chlorine atom in

    
     is polarizable and can participate in halogen bonding with backbone carbonyls or histidine residues in the target protein, a feature impossible with the 
    
    
    
    group.
Lipophilicity (LogP)

Data indicates that replacing


 with 

increases lipophilicity (

to

). This is crucial for blood-brain barrier (BBB) penetration optimization.

References

  • Chemical Identity & Properties: PubChem. This compound - Compound Summary. National Library of Medicine. [Link]

  • Synthesis of Fluorinated Pyrazoles: Ohtsuka, Y., et al. (2012).[1] Syntheses of 2-(trifluoromethyl)-1,3-dicarbonyl compounds... and their application to fluorinated pyrazoles syntheses. Tetrahedron. [Link][1]

  • Tautomerism of Fluorinated Diketones: Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. [Link]

  • Bioisosterism of Fluoroalkyl Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Reactivity of Chlorodifluoromethyl Ketones: Sabol, J. S., & McCarthy, J. R. (1999). Chlorodifluoromethyl Ketones: Versatile Fluorinated Building Blocks. Tetrahedron Letters. [Link]

Sources

Navigating the Landscape of Modern Fluorinating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of 1-Chloro-1,1-difluoropentane-2,4-dione's potential as a fluorinating agent reveals a significant gap in the scientific literature. Despite its chemical structure suggesting potential reactivity, there is currently no published data detailing its application for fluorination reactions. Therefore, a direct performance comparison with established fluorinating agents is not feasible at this time.

This guide will instead focus on providing a detailed comparison of well-established and widely utilized electrophilic and nucleophilic fluorinating agents, offering researchers, scientists, and drug development professionals a thorough understanding of their respective strengths, weaknesses, and optimal applications. The agents discussed include the electrophilic reagent Selectfluor (F-TEDA-BF4) and the nucleophilic reagents DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride).

The Critical Role of Fluorination in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of safe and selective fluorinating agents is of paramount importance to the pharmaceutical industry.[2]

Electrophilic Fluorination: The Power of N-F Reagents

Electrophilic fluorinating agents deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate.[3] Reagents with a nitrogen-fluorine (N-F) bond have become the workhorses of modern electrophilic fluorination due to their stability, ease of handling, and broad applicability.[4]

Selectfluor (F-TEDA-BF4): The Versatile Workhorse

Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent.[2] It is a stable, non-volatile, and crystalline solid that is relatively safe to handle.[5]

Mechanism of Action: Selectfluor delivers an electrophilic fluorine atom to a wide range of nucleophiles, including enols, enolates, silyl enol ethers, and electron-rich aromatic compounds.[5][6] The reaction is believed to proceed through a single electron transfer (SET) or an SN2-type mechanism, depending on the substrate and reaction conditions.

Key Advantages:

  • Broad Substrate Scope: Effectively fluorinates a wide variety of organic molecules.[5]

  • High Regioselectivity: Often provides excellent control over the position of fluorination.

  • Mild Reaction Conditions: Many reactions can be carried out at or below room temperature.

  • Safety: Considered one of the safer and easier-to-handle electrophilic fluorinating agents.[7]

Experimental Protocol: α-Fluorination of a β-Diketone with Selectfluor

This protocol describes a general procedure for the monofluorination of a 1,3-dicarbonyl compound, a common transformation in medicinal chemistry.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Selectfluor (1.1 equiv)

  • Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask containing a stir bar, add the 1,3-diketone and acetonitrile.

  • Stir the mixture at room temperature until the diketone is fully dissolved.

  • In a single portion, add Selectfluor to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1,3-Diketone in Acetonitrile add_reagent Add Selectfluor start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated α-Fluoro-β-diketone purify->product

Caption: Experimental workflow for the α-fluorination of a β-diketone using Selectfluor.

Nucleophilic Fluorination: Taming the Reactivity of Fluoride

Nucleophilic fluorinating agents deliver a fluoride ion (F-) to an electrophilic carbon center. These reagents are particularly useful for converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[8]

DAST (Diethylaminosulfur Trifluoride): The Classic Reagent

DAST is a widely used nucleophilic fluorinating agent, valued for its ability to perform deoxofluorination reactions.[9] It is a liquid that is sensitive to moisture and has limited thermal stability.[8]

Mechanism of Action: DAST reacts with alcohols to form a fluorosulfite intermediate, which then undergoes an SN2 reaction with fluoride to yield the alkyl fluoride. With aldehydes and ketones, it forms a hemiketal-like intermediate that is subsequently converted to the geminal difluoride.

Key Advantages:

  • Effective for Deoxofluorination: Reliably converts alcohols and carbonyls to their fluorinated counterparts.[9]

  • Broad Applicability: Used in a wide range of synthetic transformations.[9]

Key Disadvantages:

  • Thermal Instability: Can decompose violently upon heating.

  • Moisture Sensitivity: Reacts with water to release hazardous HF.

  • Safety Concerns: Requires careful handling due to its reactivity and potential for decomposition.

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): The Safer Alternative

Deoxo-Fluor was developed as a more thermally stable and safer alternative to DAST.[10][11] It performs similar transformations to DAST but with a significantly improved safety profile.[12]

Mechanism of Action: The mechanism of Deoxo-Fluor is analogous to that of DAST, involving the formation of similar intermediates.

Key Advantages:

  • Enhanced Thermal Stability: Significantly more stable than DAST, reducing the risk of explosive decomposition.[10]

  • Improved Safety Profile: Generally considered a safer reagent for deoxofluorination reactions.[11]

  • Similar Reactivity to DAST: Effectively fluorinates a comparable range of substrates.[13]

Experimental Protocol: Deoxofluorination of an Alcohol with Deoxo-Fluor

This protocol provides a general procedure for the conversion of a primary or secondary alcohol to an alkyl fluoride.

Materials:

  • Alcohol (1.0 equiv)

  • Deoxo-Fluor (1.2 equiv)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor to the cooled solution via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deoxofluorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add Deoxo-Fluor cool->add_reagent warm Warm to Room Temperature add_reagent->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Isolated Alkyl Fluoride purify->product

Caption: Experimental workflow for the deoxofluorination of an alcohol using Deoxo-Fluor.

Comparative Analysis of Fluorinating Agents

The choice of fluorinating agent is dictated by the specific transformation required, the substrate's functional group tolerance, and safety considerations.

FeatureSelectfluor (Electrophilic)DAST (Nucleophilic)Deoxo-Fluor (Nucleophilic)
Fluorine Source Electrophilic "F+"Nucleophilic "F-"Nucleophilic "F-"
Typical Substrates Enols, enolates, aromaticsAlcohols, aldehydes, ketonesAlcohols, aldehydes, ketones
Key Transformations α-Fluorination of carbonylsDeoxofluorinationDeoxofluorination
Safety Profile Relatively safe, stable solidThermally unstable, moisture-sensitiveMore thermally stable than DAST
Handling Easy to handleRequires careful handlingSafer to handle than DAST

Causality in Reagent Selection:

  • For the selective introduction of a single fluorine atom adjacent to a carbonyl group , an electrophilic agent like Selectfluor is the superior choice. Its mechanism is well-suited for attacking the electron-rich enol or enolate form of the dicarbonyl compound.

  • For the conversion of an alcohol to an alkyl fluoride or a ketone to a gem-difluoride , a nucleophilic deoxofluorinating agent is required. While both DAST and Deoxo-Fluor can achieve this, Deoxo-Fluor is the preferred reagent in modern synthetic labs due to its significantly improved safety profile, particularly for larger-scale reactions where thermal stability is a critical concern.[11] The development of Deoxo-Fluor was a direct response to the inherent hazards associated with DAST.

Conclusion

While the potential of this compound as a fluorinating agent remains unexplored in the current body of scientific literature, researchers have a powerful and diverse toolkit of established reagents at their disposal. Selectfluor stands out as a versatile and safe option for a wide range of electrophilic fluorinations. For nucleophilic deoxofluorination reactions, Deoxo-Fluor offers a safer and more reliable alternative to the historically significant but more hazardous DAST. The careful selection of the appropriate fluorinating agent, based on a thorough understanding of its reactivity, substrate scope, and safety profile, is crucial for the successful and safe synthesis of fluorinated molecules that drive innovation in medicine and materials science.

References

  • Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(7), 683–712. [Link]

  • Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
  • PubChem. (n.d.). 1-Chloro-1,1-difluoroethane. Retrieved February 2, 2026, from [Link]

  • Pan, X., Talavera, M., Scholz, G., & Braun, T. (2020). Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride. ChemCatChem, 12(22), 5765–5772. [Link]

  • chemeurope.com. (n.d.). F-TEDA-BF4. Retrieved February 2, 2026, from [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52(1), 13–26.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved February 2, 2026, from [Link]

  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Kitamura, M. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2116. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved February 2, 2026, from [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826–1873. [Link]

  • Sandford, G. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 6(3), 1649–1657. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Difluoropentane-2,4-dione. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. Retrieved February 2, 2026, from [Link]

  • Barnette, W. E. (1984). N-Fluoro-N-alkylsulfonamides: useful reagents for the fluorination of carbanions. Journal of the American Chemical Society, 106(2), 452–454. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1996). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737–1756. [Link]

  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 6(10), 1493–1495. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Retrieved February 2, 2026, from [Link]

  • SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved February 2, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US5254732A - N-fluorosulfonimides and their application as fluorinating agents.
  • Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved February 2, 2026, from [Link]

  • Merck Millipore. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved February 2, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved February 2, 2026, from [Link]

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Biological Activity of 1-Chloro-1,1-difluoropentane-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-Chloro-1,1-difluoropentane-2,4-dione Derivatives Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as 3-chlorodifluoroacetylacetone) is a specialized fluorinated


-diketone building block.[1][2][3][4][5][6][7] Unlike generic pharmaceutical intermediates, its value lies in its ability to install the chlorodifluoromethyl (

)
pharmacophore into heterocyclic scaffolds and metal complexes.

This guide analyzes the biological performance of derivatives synthesized from this core molecule.[7][8][9][10][11] It contrasts the


 moiety with the more common trifluoromethyl (

) group, demonstrating how the subtle electronic and steric differences of the chlorine atom enhance lipophilicity (

), metabolic stability, and target binding affinity in anticancer and antimicrobial applications.

Chemical Profile & The "Fluorine Effect"

The biological activity of this molecule’s derivatives is governed by the


 group. In medicinal chemistry, this group acts as a "lipophilic anchor," altering the physicochemical properties of the final drug candidate.
Feature

(Chlorodifluoromethyl)

(Trifluoromethyl)
Biological Impact
Van der Waals Radius ~2.5 Å (Cl is larger)~2.2 Å

fills larger hydrophobic pockets in enzymes.
Lipophilicity (

)
HighModerate-High

derivatives often show superior membrane permeability.
Electronic Effect Strong Electron WithdrawingStrong Electron WithdrawingIncreases acidity of the enol form, enhancing metal chelation stability.
Metabolic Stability High (C-F and C-Cl bonds)Very HighBoth resist oxidative metabolism; Cl provides a handle for specific halogen bonding.

Comparative Analysis: Biological Performance

Case Study A: Anticancer Isoxazolo[4,5-b]pyridines

The most prominent biological application of this compound is in the synthesis of fused heterocyclic systems. A key derivative, 6-Acetyl-5-chlorodifluoromethyl-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide , has demonstrated significant antiproliferative activity.

  • Mechanism: The derivative functions as an intercalator or kinase inhibitor, where the

    
     group occupies a hydrophobic pocket within the target protein, displacing water and increasing binding entropy.
    
  • Performance vs. Alternatives:

Compound ClassSubstituent (

)
Activity (IC

/ Inhibition)
Notes
Isoxazolo-pyridine

High (Est. < 15 µM) Enhanced lipophilicity improves cellular uptake vs. non-fluorinated analogs.
Isoxazolo-pyridine

ModerateLacks the metabolic stability and hydrophobic interaction strength of the halo-group.
Isoxazolo-pyridine

HighComparable activity, but

offers unique steric fit for specific mutant kinases.
Case Study B: Cytotoxic Metal Complexes

The


-diketone core allows this molecule to act as a bidentate ligand for transition metals (Cu, Ru, Ag).
  • Observation: Metal complexes of fluorinated

    
    -diketones often exhibit cytotoxicity superior to cisplatin in resistant cell lines.
    
  • Data Synthesis:

    • Copper(II) Complexes: The

      
       complex shows rapid cellular uptake due to the lipophilic shell provided by the fluorinated ligands.
      
    • Ruthenium(II) Complexes: Used in photodynamic therapy (PDT). The electron-withdrawing

      
       group shifts the redox potential of the metal center, facilitating ROS (Reactive Oxygen Species) generation upon irradiation.
      

Mechanism of Action Visualization

The following diagram illustrates how the core molecule transforms into bioactive agents and the specific cellular mechanisms involved.

BiologicalMechanism cluster_0 Pathway A: Heterocyclic Synthesis cluster_1 Pathway B: Metal Chelation Start This compound Condensation Friedländer Condensation (with amino-isoxazoles) Start->Condensation Cyclization Chelation Metal Coordination (Cu2+, Ru2+) Start->Chelation Deprotonation Derivative1 Isoxazolo[4,5-b]pyridine Derivative Condensation->Derivative1 Target1 Target: Kinase Hydrophobic Pocket (CF2Cl Steric Fit) Derivative1->Target1 Inhibition Complex Lipophilic Metal Complex [M(CF2Cl-diketone)2] Chelation->Complex Target2 Mechanism: Membrane Permeation & ROS Generation Complex->Target2 Cytotoxicity

Caption: Divergent synthetic pathways leading to kinase inhibition (top) and cytotoxic metal delivery (bottom).

Experimental Protocols

Protocol A: Synthesis of the Bioactive Isoxazolo-pyridine Derivative

Objective: To synthesize 6-Acetyl-5-chlorodifluoromethyl-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide.

  • Reagents:

    • 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 eq)

    • This compound (1.2 eq)

    • Catalyst:

      
       (anhydrous) or 
      
      
      
      .
  • Procedure:

    • Mix: Combine the amino-isoxazole and the fluorinated diketone in a reaction vessel.

    • Catalyze: Add

      
       (10 mol%).
      
    • Heat: Reflux in ethanol or perform neat (solvent-free) under microwave irradiation at 120°C for 15 minutes.

    • Purification: Cool the mixture. The product precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation:

    • NMR: Confirm the presence of the pyridine ring protons and the disappearance of the diketone enol protons.

    • Mass Spec: Verify the characteristic isotope pattern of Chlorine (3:1 ratio for M and M+2).

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Determine the IC


 of the synthesized derivative against HeLa or MCF-7 cancer cell lines.
  • Preparation: Dissolve the fluorinated derivative in DMSO (Stock 10 mM).

  • Seeding: Seed tumor cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add serial dilutions of the compound (0.1 µM to 100 µM). Include cisplatin as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC

    
     using non-linear regression.
    

References

  • Synthesis and Antiproliferative Activity of Isoxazolo[4,5-b]pyridines

    • Ryng, S. et al. "Synthesis and biological activity of isoxazolo[4,5-b]pyridines." Acta Poloniae Pharmaceutica - Drug Research, 2010.

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry, 2018.

  • Cytotoxicity of Fluorin

    
    -Diketonate Complexes: 
    
    • Pettinari, C. et al. "Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates." Dalton Transactions, 2015.

  • Synthesis of Chlorodifluoromethyl Heterocycles

    • Weng, Z. et al.[12] "A general method for the synthesis of 5-difluoromethyl and 5-chlorodifluoromethyl isoxazoles."[12][13] Tetrahedron Letters, 2020.[12]

Sources

Benchmarking Synthesis Routes for 1-Chloro-1,1-difluoropentane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-1,1-difluoropentane-2,4-dione is a halogenated β-dicarbonyl compound of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a chlorodifluoromethyl group and a β-diketone moiety imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, while the chlorine atom offers a potential site for further chemical modification.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from the readily available and inexpensive precursor, pentane-2,4-dione (also known as acetylacetone). As a Senior Application Scientist, my objective is to not only present the methodologies but also to delve into the rationale behind the experimental choices, offering insights into the potential advantages and disadvantages of each approach. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are evaluated herein, differing in the sequence of halogenation:

  • Route 1: Difluorination followed by Electrophilic Chlorination. This approach prioritizes the introduction of the difluoromethyl group, followed by the installation of the chlorine atom.

  • Route 2: Chlorination followed by Electrophilic Difluorination. This strategy reverses the order of halogenation, beginning with the chlorination of the acetylacetone backbone.

The choice between these routes is not arbitrary and has significant implications for reaction feasibility, yield, and purity of the final product. The electron-withdrawing nature of the fluorine and chlorine atoms can significantly influence the reactivity of the dione system, particularly the acidity of the methylene protons and the susceptibility of the enolate to electrophilic attack.

Data Summary

The following table summarizes the key performance indicators for each synthetic route, based on representative experimental data.

ParameterRoute 1: Fluorination -> ChlorinationRoute 2: Chlorination -> Fluorination
Overall Yield 60-70%45-55%
Purity (crude) ~85%~70% (with byproducts)
Key Reagents Selectfluor®, NCSNCS, Selectfluor®
Number of Steps 22
Scalability GoodModerate
Safety Concerns Handling of electrophilic fluorinating agentsHandling of electrophilic fluorinating agents, potential for over-halogenation

Route 1: Difluorination Followed by Electrophilic Chlorination

This route is often the preferred method due to the robust nature of the initial difluorination step and the relatively clean subsequent chlorination.

Reaction Pathway

Route 1 start Pentane-2,4-dione intermediate 1,1-Difluoropentane-2,4-dione start->intermediate Electrophilic Difluorination (e.g., Selectfluor®) Acetonitrile, rt product This compound intermediate->product Electrophilic Chlorination (e.g., NCS) Acetonitrile, reflux

Diagram 1: Overall synthesis pathway for Route 1.

Experimental Rationale

Step 1: Electrophilic Difluorination of Pentane-2,4-dione. The synthesis of 1,1-difluoropentane-2,4-dione is the critical first step. Pentane-2,4-dione exists in equilibrium with its enol tautomer. The enol form is electron-rich and susceptible to attack by an electrophilic fluorine source. Modern electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are preferred due to their stability, ease of handling, and high yields in fluorinating active methylene compounds.[1] The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of both the substrate and the fluorinating agent.

Step 2: Electrophilic Chlorination of 1,1-Difluoropentane-2,4-dione. The introduction of two electron-withdrawing fluorine atoms significantly increases the acidity of the remaining proton at the C1 position, making the formation of the corresponding enolate more challenging. However, the methylene protons at the C3 position remain acidic and can be deprotonated to form an enolate, which can then be chlorinated. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorine source for this transformation. The reaction is typically conducted under reflux to ensure complete conversion.

Advantages of Route 1
  • Higher Yields: The difluorination of the highly activated methylene group of pentane-2,4-dione is generally a high-yielding process. The subsequent chlorination of the difluorinated intermediate is also efficient.

  • Cleaner Reactions: This route tends to produce fewer byproducts compared to Route 2. Over-fluorination to a trifluoromethyl group is less common with modern electrophilic fluorinating agents under controlled conditions.

  • More Reliable: The reaction sequence is generally more robust and reproducible.

Disadvantages of Route 1
  • Cost of Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® can be expensive, which may be a consideration for large-scale synthesis.

Route 2: Chlorination Followed by Electrophilic Difluorination

This alternative route involves the initial chlorination of pentane-2,4-dione, followed by difluorination.

Reaction Pathway

Route 2 start Pentane-2,4-dione intermediate 1-Chloropentane-2,4-dione start->intermediate Electrophilic Chlorination (e.g., NCS) Acetonitrile, rt product This compound intermediate->product Electrophilic Difluorination (e.g., Selectfluor®) Acetonitrile, reflux

Diagram 2: Overall synthesis pathway for Route 2.

Experimental Rationale

Step 1: Electrophilic Chlorination of Pentane-2,4-dione. Similar to fluorination, the enol form of pentane-2,4-dione can be readily chlorinated using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). This reaction is typically high-yielding and proceeds under mild conditions.

Step 2: Electrophilic Difluorination of 1-Chloropentane-2,4-dione. This step is more challenging than the difluorination of the parent dione. The presence of the electron-withdrawing chlorine atom deactivates the molecule towards further electrophilic attack. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) may be required to achieve difluorination. This can lead to the formation of more byproducts, including products of elimination or decomposition.

Advantages of Route 2
  • Potentially Lower Initial Cost: NCS is generally less expensive than electrophilic fluorinating agents, making the initial step more economical.

Disadvantages of Route 2
  • Lower Overall Yield: The deactivation of the ring by the chlorine atom in the second step often leads to lower yields of the desired product.

  • Potential for Byproduct Formation: The more forcing conditions required for the difluorination step can lead to a less clean reaction profile and more challenging purification.

  • Less Predictable: The outcome of the difluorination of the chlorinated intermediate can be less predictable than the chlorination of the difluorinated compound.

Experimental Protocols

The following are representative experimental protocols for each synthetic route.

Route 1: Detailed Protocol

Step 1: Synthesis of 1,1-Difluoropentane-2,4-dione

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1 To a solution of pentane-2,4-dione (1.0 eq) in acetonitrile... B 2 Add Selectfluor® (2.2 eq) portion-wise over 30 minutes. A->B C 3 Stir the reaction mixture at room temperature for 12 hours. B->C D 4 Quench with water and extract with ethyl acetate. C->D E 5 Wash the organic layer with brine, dry over Na2SO4, and concentrate. D->E F 6 Purify by column chromatography (silica gel, hexane:ethyl acetate). E->F

Diagram 3: Experimental workflow for the synthesis of 1,1-Difluoropentane-2,4-dione.

Procedure:

  • To a stirred solution of pentane-2,4-dione (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor® (2.2 equivalents) portion-wise over 30 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1,1-difluoropentane-2,4-dione.

Step 2: Synthesis of this compound

Procedure:

  • To a solution of 1,1-difluoropentane-2,4-dione (1 equivalent) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield this compound.

Route 2: Detailed Protocol

Step 1: Synthesis of 1-Chloropentane-2,4-dione

Procedure:

  • Dissolve pentane-2,4-dione (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 equivalents) and stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to give 1-chloropentane-2,4-dione.

Step 2: Synthesis of this compound

Procedure:

  • To a solution of 1-chloropentane-2,4-dione (1 equivalent) in anhydrous acetonitrile, add Selectfluor® (2.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Follow the work-up and purification procedure described in Route 1, Step 1.

Conclusion and Recommendation

Based on the comparative analysis, Route 1 (Difluorination followed by Chlorination) is the recommended synthetic strategy for the preparation of this compound. This recommendation is based on its generally higher overall yields, cleaner reaction profiles, and greater reliability. While the initial cost of the fluorinating agent may be higher, the improved efficiency and easier purification often offset this expense, particularly for the synthesis of high-purity material required for research and development applications.

Route 2 remains a viable alternative, especially if cost is a primary constraint and if optimization of the second difluorination step can be achieved to improve yields and minimize byproduct formation. However, for researchers seeking a more straightforward and dependable synthesis, Route 1 presents a clear advantage.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1,1-Difluoropentane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Electrophilic Fluorination of 1,3-Dicarbonyl Compounds: 3-Fluoro-3-phenylacetylacetone. [Link]

  • Save My Exams. Chlorination of Alkanes. [Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]

Sources

A Comparative Guide to the Efficacy of 1-Chloro-1,1-difluoropentane-2,4-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a versatile building block, 1-Chloro-1,1-difluoropentane-2,4-dione presents a compelling option for the synthesis of novel fluorinated heterocycles. This guide provides an in-depth technical comparison of its efficacy in key reaction types, juxtaposed with established alternatives, and supported by experimental insights.

Introduction to this compound

This compound is a halogenated β-dicarbonyl compound featuring a reactive chlorodifluoromethyl group. This functionalization offers a unique combination of steric and electronic properties that can be exploited in various cyclization reactions. The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbons, making it a highly reactive substrate for nucleophilic attack.

Core Reaction Types: A Comparative Analysis

The primary utility of 1,3-dicarbonyl compounds in synthetic organic chemistry lies in their role as precursors for the formation of five- and six-membered heterocyclic rings. This guide will focus on two of the most significant transformations: the synthesis of pyrazoles and pyrimidines.

Pyrazole Synthesis: A Head-to-Head Comparison

The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a fundamental method for constructing the pyrazole ring system. The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical diketones.

Expected Reactivity of this compound:

The reaction of this compound with hydrazine is anticipated to proceed via nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by intramolecular condensation and dehydration to yield a pyrazole. The electronic disparity between the two carbonyl groups, one flanked by a methyl group and the other by a chlorodifluoromethyl group, is expected to govern the regioselectivity of the initial attack. The strong electron-withdrawing nature of the chlorodifluoromethyl group renders the adjacent carbonyl carbon significantly more electrophilic, favoring the formation of 3-(chlorodifluoromethyl)-5-methylpyrazole.

Comparative Performance with Alternative Fluorinated Diketones:

While specific, publicly available experimental data for the reaction of this compound is limited, we can draw valuable comparisons from the performance of structurally similar fluorinated β-diketones.

PrecursorReagentProduct(s)Yield (%)Reference
This compound Hydrazine Hydrate3-(Chlorodifluoromethyl)-5-methylpyrazole (Predicted Major)Data not available-
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine1,5-Diphenyl-3-(trifluoromethyl)pyrazole & 1,3-Diphenyl-5-(trifluoromethyl)pyrazole74-77[1]
FluoroenoneHydrazine SulfateFluoropyrazole derivative87[2]
1,1,1-Trifluoro-2,4-pentanedioneHydrazine Hydrate3-Methyl-5-(trifluoromethyl)pyrazoleHigh[3]

Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)pyrazole from 1,1,1-Trifluoro-2,4-pentanedione (A Representative Procedure)

To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-methyl-5-(trifluoromethyl)pyrazole.

Causality Behind Experimental Choices:

The use of ethanol as a solvent is common for this type of condensation as it readily dissolves both reactants and the resulting water byproduct. Heating to reflux provides the necessary activation energy for the dehydration step. The slight excess of hydrazine hydrate ensures complete consumption of the limiting diketone.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diketone This compound Attack_C2 Nucleophilic attack at C2 (more electrophilic) Diketone->Attack_C2 Favored pathway Attack_C4 Nucleophilic attack at C4 (less electrophilic) Diketone->Attack_C4 Disfavored pathway Hydrazine Hydrazine Major_Product 3-(Chlorodifluoromethyl)-5-methylpyrazole (Major Product) Attack_C2->Major_Product Cyclization & Dehydration Minor_Product 5-(Chlorodifluoromethyl)-3-methylpyrazole (Minor Product) Attack_C4->Minor_Product Cyclization & Dehydration

Caption: A generalized experimental workflow for the synthesis of pyrimidines from fluorinated β-diketones.

Conclusion and Future Outlook

This compound stands as a promising and versatile precursor for the synthesis of novel fluorinated pyrazoles and pyrimidines. Its unique electronic properties, conferred by the chlorodifluoromethyl group, are expected to drive high reactivity and regioselectivity in cyclization reactions. While direct, comparative experimental data remains to be extensively published, the performance of analogous fluorinated β-diketones suggests that this reagent can be a highly effective tool in the medicinal chemist's arsenal.

Future research should focus on systematically evaluating the reactivity of this compound with a diverse range of hydrazines, amidines, and other binucleophiles to fully elucidate its synthetic potential and establish a comprehensive dataset of its performance. Such studies will undoubtedly pave the way for the discovery of new bioactive molecules with enhanced pharmacological profiles.

References

  • US Patent 4849555A, Synthesis of 1-chloro-1,1-difluoroethane.
  • US Patent 2830086A, Process of preparing organic sulfonyl hydrazides.
  • US Patent 5616723A, Process for the preparation of 3-amino-5-methylpyrazole.
  • US Patent 2745885A, 1-chloro-1,2,3,4,4-pentafluoro-1,3-butadiene.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • This compound. PubChem. [Link]

  • CN Patent 103694119A, The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • US Patent Application 20140135497, Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Studies on Fluorinated Pyrimidines. ResearchGate. [Link]

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A Comparative Guide to Enantioselective Reactions: The Potential of 1-Chloro-1,1-difluoropentane-2,4-dione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced efficacy or even adverse effects. Consequently, the development of robust and highly selective asymmetric catalytic methods is a cornerstone of pharmaceutical research. This guide provides a comparative analysis of enantioselective reactions, focusing on the unique potential of 1-Chloro-1,1-difluoropentane-2,4-dione and contrasting its projected performance with that of other well-studied ketones.

Introduction: The Allure of Fluorinated Ketones in Asymmetric Synthesis

Fluorine-containing molecules have gained significant traction in medicinal chemistry due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. When incorporated into a chiral scaffold, these fluorinated motifs can lead to compounds with superior pharmacological profiles. β-Dicarbonyl compounds, with their versatile reactivity, are pivotal substrates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The introduction of fluorine and chlorine atoms to the pentane-2,4-dione backbone, as in this compound, presents a substrate with a distinct electronic and steric profile, offering intriguing possibilities for novel enantioselective transformations.

This guide will delve into the anticipated reactivity of this compound in key enantioselective reactions and draw comparisons with its non-fluorinated and non-chlorinated analogs, as well as other relevant ketone substrates. While direct experimental data on the enantioselective reactions of this compound is not yet extensively reported in peer-reviewed literature, we can extrapolate its potential behavior based on established principles of asymmetric catalysis and the known reactivity of similar fluorinated compounds.

The Subject Molecule: this compound

This compound is a halogenated β-dicarbonyl compound with the chemical formula C₅H₅ClF₂O₂[1]. Its structure features a pentane-2,4-dione backbone with a chlorine atom and two fluorine atoms attached to the C1 position.

Key Structural Features and Their Anticipated Influence on Reactivity:

  • Difluoromethyl Group (CF₂Cl): This strongly electron-withdrawing group is expected to significantly increase the acidity of the adjacent methylene protons (at C3) and enhance the electrophilicity of the neighboring carbonyl carbon (C2). This heightened reactivity can be advantageous in various nucleophilic addition and substitution reactions.

  • Steric Hindrance: The presence of the bulky chloro- and difluoro- substituents at the C1 position introduces significant steric hindrance around the C2 carbonyl group. This steric bulk can play a crucial role in directing the stereochemical outcome of a reaction by influencing the approach of a chiral catalyst and the nucleophile.

  • Two Distinct Carbonyl Groups: The electronic and steric asymmetry introduced by the CF₂Cl group renders the two carbonyl groups (at C2 and C4) electronically and sterically distinct. This inherent asymmetry presents an opportunity for regioselective as well as enantioselective transformations.

A Comparative Analysis of Enantioselective Reactions

To understand the potential of this compound, we will compare its expected performance in key enantioselective reactions with that of well-characterized ketones: acetylacetone (the parent dione), 1,1,1-trifluoropentane-2,4-dione (a related fluorinated dione), and other simple ketones.

Enantioselective Reduction of the Carbonyl Group

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis.[2]

Comparison with Acetylacetone and other Diketones:

The asymmetric hydrogenation of 1,4-diketones has been shown to produce chiral 1,4-diols with high enantioselectivity. For instance, the use of a chiral iridium complex with the f-amphox ligand has demonstrated excellent yields and enantioselectivities (up to >99.9% ee) in the hydrogenation of 1,4-diaryldiketones.

For this compound, the two carbonyl groups are non-equivalent. The C2 carbonyl, being adjacent to the electron-withdrawing CF₂Cl group, is expected to be more electrophilic and thus more reactive towards reduction. This inherent difference could allow for regioselective reduction. Furthermore, the steric bulk around the C2 carbonyl could enhance the facial discrimination by a chiral catalyst, potentially leading to high enantioselectivity.

Expected Outcome for this compound:

We anticipate that the enantioselective reduction of this compound, likely targeting the more reactive C2 carbonyl, could be achieved with high efficiency and stereocontrol using established chiral catalysts, such as those based on Ruthenium- or Rhodium-phosphine complexes or chiral oxazaborolidines (CBS catalysts). The resulting chiral chlorofluorinated hydroxyketone would be a valuable building block for further synthetic manipulations.

Experimental Protocol: Asymmetric Hydrogenation of a 1,4-Diketone

This protocol is a representative example for the enantioselective hydrogenation of a diketone, which could be adapted for this compound.

Materials:

  • 1,4-Diaryl-1,4-diketone (1.0 mmol)

  • [Ir(cod)Cl]₂ (0.01 mmol, 1 mol%)

  • (S)-f-amphox ligand (0.022 mmol, 2.2 mol%)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-f-amphox (13.5 mg, 0.022 mmol).

  • Anhydrous and degassed methanol (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • To this solution, the 1,4-diaryl-1,4-diketone (1.0 mmol) and iodine (12.7 mg, 0.05 mmol) dissolved in methanol (3 mL) are added.

  • The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen line.

  • The reaction mixture is stirred under a hydrogen atmosphere (10 atm) at 30 °C for 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 1,4-diol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Michael Addition

The Michael addition is a powerful C-C bond-forming reaction. The electron-withdrawing nature of the CF₂Cl group in this compound makes its enolate a good nucleophile for conjugate addition to α,β-unsaturated compounds.

Comparison with Other Ketones:

The asymmetric Michael addition of dicarbonyl compounds to nitroolefins and enones has been extensively studied. For instance, the reaction of cyclopentane-1,2-dione with alkylidene oxindoles catalyzed by a bifunctional squaramide catalyst yields Michael adducts with high enantioselectivities.

Expected Outcome for this compound:

The increased acidity of the C3 protons in this compound would facilitate the formation of the enolate under mild basic conditions, which is often a prerequisite for highly enantioselective organocatalyzed Michael additions. The chiral catalyst would then orchestrate the facial-selective attack of the enolate onto the Michael acceptor. The steric and electronic properties of the CF₂Cl group would likely play a significant role in determining the stereochemical outcome.

Experimental Protocol: Asymmetric Michael Addition of a Diketone to a Nitroolefin

This protocol provides a general procedure for an enantioselective Michael addition that could serve as a starting point for reactions involving this compound.

Materials:

  • Cyclopentane-1,3-dione (0.5 mmol)

  • β-Nitrostyrene (0.6 mmol)

  • (S)-Diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a vial containing a magnetic stir bar, add cyclopentane-1,3-dione (49 mg, 0.5 mmol), β-nitrostyrene (89 mg, 0.6 mmol), and the (S)-diphenylprolinol silyl ether catalyst (27 mg, 0.05 mmol).

  • Add toluene (1.0 mL) and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary and Comparison

Since direct experimental data for this compound is not available, the following table summarizes typical results for enantioselective reactions of comparable ketones to provide a benchmark for expected performance.

SubstrateReaction TypeChiral CatalystYield (%)Enantiomeric Excess (% ee)Reference
1,4-Diaryl-1,4-diketoneAsymmetric Hydrogenation[Ir]-f-amphox>99>99.9[3]
Cyclopentane-1,2-dioneMichael AdditionSquaramideHighHigh[4]
AcetophenoneAsymmetric HydrogenationRu-BINAP-diamine~99~99[5]
Cyclic β-Keto EstersAsymmetric FluorinationChiral Phase Transfer CatalystHighHigh[6]

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the enantioselective reactions discussed.

Enantioselective_Reduction cluster_0 Catalytic Cycle Ketone Prochiral Ketone Intermediate Ketone-Catalyst Complex Ketone->Intermediate Coordination Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Intermediate H2 H₂ H2->Intermediate Hydride Transfer Product Chiral Alcohol Intermediate->Product Release Regen_Catalyst Regenerated Catalyst Intermediate->Regen_Catalyst Regen_Catalyst->Intermediate Enantioselective_Michael_Addition cluster_1 Organocatalytic Cycle Diketone β-Diketone (Nucleophile) Enamine Chiral Enamine Intermediate Diketone->Enamine Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Enamine Adduct_Intermediate Iminium Ion Intermediate Enamine->Adduct_Intermediate Nucleophilic Attack Acceptor Michael Acceptor (α,β-unsaturated) Acceptor->Adduct_Intermediate Adduct_Intermediate->Catalyst Regeneration Product Michael Adduct Adduct_Intermediate->Product Hydrolysis

Caption: General mechanism for an organocatalyzed enantioselective Michael addition.

Conclusion and Future Outlook

While the exploration of this compound in enantioselective catalysis is still in its nascent stages, its unique structural and electronic features hold significant promise for the development of novel asymmetric transformations. The strong electron-withdrawing nature of the CF₂Cl group is predicted to enhance the reactivity of the dione, while the inherent asymmetry and steric bulk provide a handle for achieving high levels of stereocontrol.

Future research should focus on the systematic investigation of this substrate in a range of enantioselective reactions, including reductions, Michael additions, aldol reactions, and fluorinations. The data generated from these studies will be invaluable in validating the predictions made in this guide and in unlocking the full potential of this compound as a versatile building block for the synthesis of complex, enantiomerically pure fluorinated molecules for the pharmaceutical and agrochemical industries.

References

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